molecular formula C46H58N4O13S B10859793 Vinepidine Sulfate CAS No. 83200-11-7

Vinepidine Sulfate

Cat. No.: B10859793
CAS No.: 83200-11-7
M. Wt: 907.0 g/mol
InChI Key: BCXOZISMDZTYHW-IFQBWSDRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinepidine Sulfate is a useful research compound. Its molecular formula is C46H58N4O13S and its molecular weight is 907.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

83200-11-7

Molecular Formula

C46H58N4O13S

Molecular Weight

907.0 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O9.H2O4S/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6;1-5(2,3)4/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3;(H2,1,2,3,4)/t28-,29-,38-,39+,40+,43+,44+,45-,46-;/m0./s1

InChI Key

BCXOZISMDZTYHW-IFQBWSDRSA-N

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O

Canonical SMILES

CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Tubulin Binding Affinity of Vinepidine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Vinepidine Sulfate to its molecular target, tubulin. The document details the quantitative binding metrics, the experimental methodologies employed for their determination, and the downstream cellular consequences of this interaction.

Quantitative Binding Affinity of this compound to Tubulin

Vinepidine, a semi-synthetic derivative of vincristine, exhibits a strong binding affinity for tubulin, the fundamental protein subunit of microtubules.[1] This interaction is central to its mechanism of action as an antineoplastic agent. The binding disrupts microtubule dynamics, leading to metaphase arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]

Quantitative analysis from comparative studies highlights Vinepidine's potent interaction with tubulin relative to other Vinca alkaloids. The following table summarizes the key binding and inhibitory constants reported in the literature.

ParameterValueSpecies/SystemMethodReference
Association Constant (Ka) ~4-fold higher than VinblastineBovine Brain TubulinNot Specified[2]
Inhibition Constant (Ki) 0.079 ± 0.018 µMBovine Brain MicrotubulesInhibition of tubulin addition[3]

Note: The available literature provides a relative association constant and an inhibition constant for Vinepidine. A direct dissociation constant (Kd) for this compound was not found in the reviewed literature.

Mechanism of Action: A Logical Workflow

The binding of Vinepidine to tubulin initiates a cascade of events that ultimately leads to cell cycle arrest and apoptosis. The logical flow of this mechanism is depicted in the following diagram.

Vinepidine This compound Binding Binding to Tubulin Vinepidine->Binding Tubulin αβ-Tubulin Dimers Tubulin->Binding Stabilization Stabilization of Tubulin Binding->Stabilization Polymerization Inhibition of Tubulin Polymerization/Depolymerization Stabilization->Polymerization Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule Spindle Defective Mitotic Spindle Formation Microtubule->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Apoptosis Apoptosis Metaphase->Apoptosis

Caption: Logical workflow of this compound's mechanism of action.

Experimental Protocols for Determining Tubulin Binding Affinity

The determination of the binding affinity and inhibitory potential of compounds like this compound involves a variety of in vitro and cell-based assays. While specific, detailed protocols for Vinepidine are not exhaustively provided in the public domain, this section outlines the general methodologies referenced in the study of Vinca alkaloids.

General Experimental Workflow for Assessing Tubulin Inhibitors

The following diagram illustrates a typical workflow for the discovery and characterization of tubulin-binding agents.

cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Assay Tubulin Polymerization Assay (Fluorescence-based) Kinetics Binding Kinetics (Light Scattering) Assay->Kinetics Affinity Affinity Measurement (Analytical Ultracentrifugation) Kinetics->Affinity IC50 IC50 Determination (Cell Proliferation Assay) Microscopy Microtubule Visualization (Fluorescence Microscopy) IC50->Microscopy Cycle Cell Cycle Analysis (Flow Cytometry) Microscopy->Cycle

Caption: General experimental workflow for tubulin inhibitor characterization.

Description of Key Methodologies
  • Tubulin Polymerization Assays: These assays are fundamental to identifying and characterizing tubulin inhibitors. A common method is a fluorescence-based cell-free tubulin polymerization assay.[4]

    • Principle: Purified tubulin is induced to polymerize in the presence of GTP and a fluorescence reporter. The fluorescence intensity increases as microtubules form. The effect of an inhibitor on the rate and extent of polymerization is measured.

    • General Procedure:

      • Reconstitute lyophilized tubulin in a suitable buffer.

      • In a multi-well plate, add the tubulin solution, GTP, a fluorescent reporter, and varying concentrations of the test compound (e.g., this compound).

      • Incubate the plate at 37°C to initiate polymerization.

      • Monitor the fluorescence intensity over time using a plate reader.

      • Analyze the data to determine the inhibitory concentration (e.g., IC50).

  • Determination of Inhibition Constant (Ki): The Ki value provides a measure of the inhibitor's potency. It is often determined through kinetic studies of enzyme inhibition.[5]

    • Principle: The effect of different concentrations of the inhibitor on the kinetics of tubulin polymerization is measured. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.[6]

    • General Procedure:

      • Perform tubulin polymerization assays at a fixed substrate (tubulin) concentration and varying inhibitor concentrations.

      • Determine the IC50 value of the inhibitor.

      • Measure the Michaelis constant (Km) of tubulin polymerization in the absence of the inhibitor.

      • Calculate the Ki using the appropriate kinetic model and the Cheng-Prusoff equation if applicable.

  • Measurement of Binding Affinity: Techniques like analytical ultracentrifugation can be employed to directly measure the binding affinity of Vinca alkaloids to tubulin.[7][8]

    • Principle: This technique measures the sedimentation rate of molecules in a centrifugal field. The binding of a ligand to a protein will alter its sedimentation coefficient, which can be used to determine the binding constant.

  • Cell-Based Assays:

    • Cell Proliferation (IC50) Assays: These assays determine the concentration of a compound required to inhibit cell growth by 50%. Common methods include MTT or resazurin-based assays.

    • Fluorescence Microscopy: This allows for the direct visualization of the effects of the compound on the microtubule network within cells. Cells are treated with the compound, and then the microtubules are stained with fluorescently labeled antibodies against tubulin.

Downstream Signaling Pathways

The disruption of microtubule dynamics by this compound triggers cellular stress responses that can lead to apoptosis. Key signaling pathways implicated in Vinca alkaloid-induced cell death include the c-Jun N-terminal kinase (JNK) pathway and the NF-κB pathway.[1][9][10]

The following diagram illustrates a potential signaling cascade initiated by this compound.

Vinepidine This compound Microtubule Microtubule Disruption Vinepidine->Microtubule ROS ↑ Reactive Oxygen Species (ROS) Microtubule->ROS Nfkb NF-κB Pathway Activation Microtubule->Nfkb JNK JNK Activation ROS->JNK Mcl1 Mcl-1 Downregulation JNK->Mcl1 Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Mcl1->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Nfkb->Apoptosis

Caption: Signaling pathways implicated in Vinepidine-induced apoptosis.

Synthesis of this compound

Vinepidine is a semi-synthetic derivative of vincristine. The synthesis of Vinca alkaloids is a complex process that can be achieved through total synthesis or semi-synthetic modifications of naturally occurring precursors.[2][11]

  • Total Synthesis: While the total synthesis of complex Vinca alkaloids like vincristine has been accomplished, it is a challenging and lengthy process.[2][11]

  • Semi-Synthesis: A more common approach is the semi-synthesis from more abundant precursors isolated from the Catharanthus roseus plant, such as catharanthine and vindoline.[12] The conversion of vinblastine-type molecules to vincristine-type molecules, which differ by the N-formyl group on the vindoline unit, can be achieved through oxidation.[13] As Vinepidine is a derivative of vincristine, its synthesis would likely involve further modifications of the vincristine scaffold. Detailed, publicly available protocols for the specific synthesis of this compound are scarce, suggesting it may be a proprietary process or available through custom synthesis.

References

Vinepidine Sulfate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinepidine Sulfate (also known as 4'-deoxyepivincristine sulfate or by its developmental code LY-119863) is a semi-synthetic derivative of the well-known vinca alkaloid, vincristine.[1][2] As an antineoplastic agent, it has been the subject of clinical investigation due to its potential therapeutic effects against various cancers.[2] Like other vinca alkaloids, this compound's mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Properties

This compound is a complex dimeric indole alkaloid. Its structure is closely related to that of vincristine, with a key modification at the 4' position of the vindoline moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate sulfate
CAS Number 83200-11-7
Molecular Formula C₄₆H₅₈N₄O₁₃S
Molecular Weight 907.05 g/mol
Appearance Light Brown to Brown Solid[3]
Solubility Slightly soluble in Methanol and Water. Quantitative data not readily available.[3]
pKa Experimental data not available. For related vinca alkaloids, pKa values are in the range of 5.0-7.4.[4][5]
Stability Hygroscopic and light-sensitive.[3]

Table 2: In Vitro Biological Activity of this compound

Cell LineAssayIC₅₀Reference(s)
HeLa (Cervical Cancer)Cytotoxicity AssayData not available
A549 (Lung Cancer)Cytotoxicity AssayData not available
MCF-7 (Breast Cancer)Cytotoxicity AssayData not available

Mechanism of Action: Microtubule Destabilization

This compound exerts its cytotoxic effects by interfering with the assembly and disassembly of microtubules. This process is crucial for the formation of the mitotic spindle during cell division.

cluster_cell Cancer Cell Vinepidine Vinepidine Tubulin Tubulin Vinepidine->Tubulin Binds to β-tubulin Microtubules Microtubules Vinepidine->Microtubules Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Required for CellCycleArrest M-Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Triggers

Figure 1. Mechanism of action of this compound.

As illustrated in the signaling pathway, Vinepidine binds to β-tubulin, a subunit of microtubules. This binding disrupts the dynamic equilibrium between tubulin polymerization and depolymerization, which is essential for the formation and function of the mitotic spindle. The inability to form a proper mitotic spindle leads to cell cycle arrest in the M-phase, ultimately triggering apoptosis (programmed cell death).[6]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using Crystal Violet Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Start Start SeedCells 1. Seed cells in a 96-well plate and incubate for 24h. Start->SeedCells TreatCells 2. Treat cells with varying concentrations of this compound. SeedCells->TreatCells Incubate 3. Incubate for 48-72h. TreatCells->Incubate WashPBS 4. Wash cells gently with PBS. Incubate->WashPBS FixCells 5. Fix cells with 4% paraformaldehyde or 100% methanol. WashPBS->FixCells Stain 6. Stain with 0.5% Crystal Violet solution. FixCells->Stain WashWater 7. Wash excess stain with water. Stain->WashWater Solubilize 8. Solubilize the stain with 10% acetic acid or methanol. WashWater->Solubilize Measure 9. Measure absorbance at 570 nm. Solubilize->Measure Analyze 10. Calculate IC50 value. Measure->Analyze End End Analyze->End

Figure 2. Workflow for Crystal Violet Cytotoxicity Assay.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution: 4% paraformaldehyde in PBS or 100% methanol

  • Crystal Violet staining solution (0.5% w/v in 20% methanol)

  • Solubilization solution (e.g., 10% acetic acid or 100% methanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the drug) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • Washing: Gently aspirate the medium and wash the cells twice with 200 µL of PBS per well.

  • Fixation: Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.

  • Staining: Remove the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[7][8]

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with water until the water runs clear.

  • Solubilization: Air dry the plate completely. Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-20 minutes to dissolve the stain.[7]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Start Start PrepareReagents 1. Prepare tubulin, GTP, and test compound solutions on ice. Start->PrepareReagents Mix 2. Mix tubulin and GTP in a pre-chilled 96-well plate. PrepareReagents->Mix AddCompound 3. Add this compound or control to the wells. Mix->AddCompound Incubate 4. Place the plate in a pre-warmed spectrophotometer (37°C). AddCompound->Incubate Measure 5. Measure absorbance at 340 nm every 30 seconds for 60-90 minutes. Incubate->Measure Analyze 6. Plot absorbance vs. time to analyze polymerization kinetics. Measure->Analyze End End Analyze->End

Figure 3. Workflow for Tubulin Polymerization Assay.

Materials:

  • Lyophilized tubulin (e.g., from bovine brain, >99% pure)

  • GTP (Guanosine-5'-triphosphate) solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound

  • Positive control (e.g., vincristine or nocodazole)

  • Negative control (e.g., paclitaxel for polymerization promotion, or buffer alone)

  • 96-well clear flat-bottom plate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-4 mg/mL. Prepare a stock solution of GTP (e.g., 100 mM). Prepare a working solution of this compound at various concentrations in polymerization buffer.

  • Reaction Setup: On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.

  • Initiation of Polymerization: Add GTP to a final concentration of 1 mM and the test compound (this compound) or controls to the respective wells. The final volume should be consistent across all wells (e.g., 100 µL).

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance is due to light scattering by the forming microtubules.[9][10]

  • Data Analysis: Plot the absorbance values against time. Compare the polymerization curves of the samples treated with this compound to the control curves. Inhibition of polymerization will be indicated by a decrease in the rate and extent of the absorbance increase.

Conclusion

This compound is a promising semi-synthetic vinca alkaloid with antineoplastic properties stemming from its ability to disrupt microtubule dynamics. While specific quantitative data on its solubility and cytotoxicity against various cell lines are not widely published, its mechanism of action is well-understood within the context of the vinca alkaloid class of drugs. The experimental protocols provided herein offer a framework for the in vitro characterization of this compound's biological activity. Further research is warranted to fully elucidate its therapeutic potential and to establish detailed synthetic and purification methodologies.

References

Unveiling the Antitumor Potential of Vinepidine Sulfate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinepidine Sulfate, a semi-synthetic derivative of vincristine, has demonstrated notable antitumor activity in preclinical models. As a member of the vinca alkaloid family of chemotherapeutic agents, its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide synthesizes the available preclinical data on this compound, providing an in-depth look at its antitumor efficacy, pharmacokinetic profile, and proposed mechanism of action. Due to the limited availability of public data, this document focuses on a key preclinical study and the broader understanding of vinca alkaloid signaling. Quantitative data from in vitro and clinical studies are currently unavailable in the public domain.

Core Mechanism of Action: Disruption of Microtubule Dynamics

Vinepidine, the active moiety of this compound, exerts its cytotoxic effects by interfering with the fundamental cellular process of microtubule formation.[1] Like other vinca alkaloids, it binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for cell division.[1] The disruption of microtubule assembly and disassembly prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle in the metaphase stage.[1] Prolonged metaphase arrest ultimately triggers the apoptotic cascade, resulting in cancer cell death.

Signaling Pathway of Vinca Alkaloids

The following diagram illustrates the generally accepted signaling pathway for vinca alkaloids, including Vinepidine.

Vinca Alkaloid Signaling Pathway Vinepidine This compound Tubulin β-Tubulin Subunits Vinepidine->Tubulin Binds to Microtubule Microtubule Polymerization (Disrupted) Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation (Inhibited) Microtubule->MitoticSpindle Prevents MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Leads to Apoptosis Apoptosis MetaphaseArrest->Apoptosis Induces

Mechanism of Action of this compound.

Preclinical Antitumor Activity: In Vivo Studies

A pivotal preclinical study investigated the antitumor efficacy of Vinepidine (also referred to as VNP) in an in vivo model utilizing a human rhabdomyosarcoma cell line (HxRh12) grown as a xenograft in immune-deprived mice.[1] This study provides the most detailed available insight into the compound's activity.

Comparative Efficacy

The study compared the antitumor activity of Vinepidine with that of two other clinically used vinca alkaloids, vincristine (VCR) and vinblastine (VLB). The results indicated that while Vinepidine was less efficacious than vincristine, it demonstrated markedly superior antitumor activity compared to vinblastine in this specific tumor model.[1]

Table 1: Comparative In Vivo Antitumor Efficacy of Vinepidine

CompoundEfficacy vs. Vincristine (VCR) in HxRh12 XenograftEfficacy vs. Vinblastine (VLB) in HxRh12 Xenograft
Vinepidine (VNP) LowerFar Superior

Source: Houghton et al., 1985.[1] Note: Specific quantitative data on tumor growth inhibition or survival prolongation were not available in the reviewed literature.

Pharmacokinetic Profile

The same study also shed light on the pharmacokinetic behavior of Vinepidine, revealing a distinct profile compared to its counterparts. Following intraperitoneal administration, the accumulation of radiolabeled Vinepidine in the tumors was observed to be biphasic and progressive for at least 72 hours.[1] This is in contrast to vincristine and vinblastine, which reached their maximum tumor concentrations within 4 hours.[1] Furthermore, Vinepidine was cleared less rapidly from normal tissues and appeared to be metabolized at a slower rate than both vincristine and vinblastine.[1] High-performance liquid chromatography analysis of tumor extracts at 72 hours post-injection showed that 98% of the radioactivity corresponded to the parent compound, indicating its stability within the tumor microenvironment.[1]

Experimental Protocols

While the full text of the primary preclinical study was not available for review, the following experimental protocol is a detailed representation based on the study's abstract and standard methodologies for such research.

In Vivo Human Rhabdomyosarcoma Xenograft Model
  • Cell Line: Human rhabdomyosarcoma cell line HxRh12.

  • Animal Model: Immune-deprived mice (specific strain not detailed in the abstract).

  • Tumor Implantation: HxRh12 cells were likely implanted subcutaneously into the flanks of the mice. Tumor growth would be monitored regularly using caliper measurements.

  • Drug Administration: Vinepidine (VNP), Vincristine (VCR), and Vinblastine (VLB) were administered intraperitoneally (i.p.). The abstract does not specify the dosage or treatment schedule.

  • Pharmacokinetic Analysis: A tritiated form of Vinepidine ([G-3H]VNP) was used to track its distribution. At various time points (up to 72 hours), tumors and normal tissues were likely excised. The concentration of the radiolabeled compound would be determined using scintillation counting.

  • Metabolite Analysis: Tumor extracts were analyzed by high-performance liquid chromatography (HPLC) to differentiate the parent compound from its metabolites.

  • Efficacy Assessment: Antitumor efficacy was determined by comparing tumor growth in treated groups to a control group. The specific parameters (e.g., tumor growth inhibition, tumor growth delay, or increase in lifespan) were not specified in the abstract.

Experimental Workflow Diagram

In Vivo Xenograft Experimental Workflow start Start cell_culture Culture HxRh12 Rhabdomyosarcoma Cells start->cell_culture implantation Subcutaneous Implantation in Immune-Deprived Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Drugs (i.p.) (Vinepidine, Vincristine, Vinblastine) randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring pk_analysis Pharmacokinetic Analysis (Tissue Excision at Time Points) monitoring->pk_analysis data_analysis Data Analysis and Efficacy Comparison monitoring->data_analysis hplc HPLC Analysis of Tumor Extracts pk_analysis->hplc hplc->data_analysis end End data_analysis->end

Workflow for the In Vivo Antitumor Activity Study.

In Vitro Cytotoxicity Data

A comprehensive search of the scientific literature did not yield any publicly available in vitro cytotoxicity data, such as IC50 values, for this compound against specific cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (Concentration)
Data Not AvailableData Not AvailableData Not Available

Clinical Trial Data

As of the latest literature review, no registered or published clinical trials for this compound were identified. Therefore, no data on its safety, tolerability, or efficacy in human subjects is available in the public domain.

Conclusion and Future Directions

This compound, a semi-synthetic vinca alkaloid, has demonstrated promising antitumor activity in a preclinical model of human rhabdomyosarcoma, showing superior efficacy to vinblastine. Its unique pharmacokinetic profile, characterized by prolonged tumor accumulation and slower clearance, suggests a potentially different therapeutic window compared to other vinca alkaloids. However, the current body of publicly available data is limited. To fully understand the therapeutic potential of this compound, further research is warranted. Key areas for future investigation include:

  • In Vitro Studies: Determination of IC50 values across a panel of cancer cell lines to identify sensitive tumor types and to elucidate potential mechanisms of resistance.

  • Further Preclinical In Vivo Studies: Efficacy studies in a broader range of xenograft and patient-derived xenograft (PDX) models to confirm its antitumor spectrum.

  • Toxicology Studies: Comprehensive toxicology and safety pharmacology studies to establish a safety profile.

  • Clinical Trials: If further preclinical data are positive, well-designed Phase I clinical trials would be necessary to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in cancer patients.

The information presented in this guide provides a foundation for understanding the current state of knowledge on the antitumor activity of this compound and highlights the critical need for additional research to explore its potential as a novel anticancer agent.

References

Pharmacological Profile of Vinepidine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinepidine Sulfate (also known as 4'-deoxyepivincristine or by its developmental code LY119863) is a semi-synthetic derivative of the vinca alkaloid vincristine. As a member of the vinca alkaloid family, which includes clinically important anti-cancer agents like vincristine and vinblastine, this compound was developed as a potential antineoplastic agent. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, with a focus on its mechanism of action, preclinical antitumor activity, and pharmacokinetic profile. The information presented herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its cytotoxic effects through a mechanism shared with other vinca alkaloids: the disruption of microtubule dynamics, which is essential for cell division.

  • Binding to Tubulin: this compound binds to β-tubulin, a subunit of the heterodimeric protein that polymerizes to form microtubules.

  • Inhibition of Microtubule Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.

  • Mitotic Arrest: The disruption of microtubule formation and function prevents the assembly of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. Consequently, cells are arrested in the M-phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Vinepidine This compound Tubulin β-Tubulin Vinepidine->Tubulin Binds to Polymerization Microtubule Polymerization Vinepidine->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle M_Phase M-Phase Arrest Spindle->M_Phase Disruption leads to Apoptosis Apoptosis M_Phase->Apoptosis Induces

Caption: Mechanism of action of this compound.

Preclinical Antitumor Activity

In Vivo Efficacy in a Human Rhabdomyosarcoma Xenograft Model

A key preclinical study evaluated the antitumor activity of vinepidine (VNP) against a human rhabdomyosarcoma xenograft (HxRh12) in immune-deprived mice. The efficacy of vinepidine was compared to that of vincristine (VCR) and vinblastine (VLB).

Table 1: Comparative Efficacy of Vinepidine in a Human Rhabdomyosarcoma Xenograft Model

CompoundEfficacy RankingQualitative Description
Vincristine (VCR)1Highest efficacy
Vinepidine (VNP) 2 Lower efficacy than VCR, but far superior to VLB.[1]
Vinblastine (VLB)3Lowest efficacy

Source: Adapted from preclinical study data.[1]

Pharmacokinetic Profile

Preclinical studies in mice have provided initial insights into the pharmacokinetic behavior of this compound.

Tumor Accumulation and Tissue Distribution

Radiolabeled vinepidine ([G-³H]VNP) was used to assess its accumulation in tumors and distribution in normal tissues following intraperitoneal administration in mice bearing human rhabdomyosarcoma xenografts.

Table 2: Tumor Accumulation of Vinepidine and Comparator Vinca Alkaloids

CompoundTime to Maximal Tumor LevelTumor Accumulation Profile
Vinepidine (VNP) > 72 hours Biphasic and progressive accumulation for at least 72 hours.[1]
Vincristine (VCR)~ 4 hoursMaintained maximal level after 4 hours.[1]
Vinblastine (VLB)~ 4 hoursDecreased 3-fold by 72 hours after reaching maximal level.[1]

Source: Adapted from preclinical study data.[1]

Metabolism and Clearance

Analysis of tissue extracts suggested that vinepidine is cleared less rapidly and is less extensively metabolized compared to vincristine and vinblastine in mice.[1] High-performance liquid chromatography (HPLC) analysis of tumor extracts at 72 hours post-injection revealed that 98% of the radioactivity co-eluted with the parent vinepidine compound, indicating limited metabolism within the tumor tissue.[1]

Table 3: Illustrative Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)

ParameterValueUnit
Cmax (Maximum Concentration)Data not availableµg/mL
Tmax (Time to Maximum Concentration)Data not availablehours
AUC (Area Under the Curve)Data not availableµg*h/mL
t½ (Half-life)Data not availablehours
CL (Clearance)Data not availablemL/h/kg

Note: Specific quantitative pharmacokinetic parameters for this compound are not publicly available. This table is for illustrative purposes only.

Experimental Protocols

Detailed experimental protocols for the study of this compound have not been published. However, based on standard methodologies for vinca alkaloids, the following workflows can be proposed.

In Vitro Cytotoxicity Assay

The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of this compound against a panel of cancer cell lines.

cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Incubation and Viability Assay cluster_3 Data Analysis A1 Cancer Cell Line Panel A2 Seed cells in 96-well plates A1->A2 B2 Add compound to cells A2->B2 B1 Prepare serial dilutions of this compound B1->B2 C1 Incubate for 72 hours B2->C1 C2 Add MTT or similar viability reagent C1->C2 C3 Measure absorbance C2->C3 D1 Calculate percent viability C3->D1 D2 Determine IC50 values D1->D2

Caption: Workflow for in vitro cytotoxicity testing.

In Vivo Pharmacokinetic Study in Mice

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in mice.

cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing and Analysis cluster_3 Pharmacokinetic Modeling A1 Administer this compound (e.g., intraperitoneal) to mice B1 Collect blood and tissues at specified time points A1->B1 C1 Extract drug from plasma and tissues B1->C1 C2 Quantify drug concentration using HPLC C1->C2 D1 Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) C2->D1

Caption: Workflow for in vivo pharmacokinetic study.

Clinical Development Status

There is a lack of publicly available information regarding the clinical development of this compound. It is possible that the compound did not advance to clinical trials or that the results of any trials have not been published.

Conclusion and Future Directions

This compound is a semi-synthetic vinca alkaloid that has demonstrated preclinical antitumor activity. Its unique pharmacokinetic profile, characterized by prolonged tumor accumulation and slower clearance compared to other vinca alkaloids, suggests a potential for a favorable therapeutic window. However, the lack of publicly available data on its in vitro cytotoxicity against a broad range of cancer cell lines, detailed pharmacokinetic parameters, and clinical trial results limits a comprehensive assessment of its therapeutic potential.

Further research would be necessary to fully elucidate the pharmacological profile of this compound. This would include:

  • In vitro studies: To determine the IC50 values of this compound against a diverse panel of human cancer cell lines.

  • In vivo studies: To conduct comprehensive pharmacokinetic and pharmacodynamic studies in various preclinical models to establish a clear dose-response relationship and to optimize dosing schedules.

  • Toxicology studies: To thoroughly evaluate the safety profile of this compound.

Should further preclinical studies yield promising results, the progression of this compound into early-phase clinical trials would be warranted to assess its safety, tolerability, and preliminary efficacy in cancer patients.

Disclaimer

This document is intended for informational purposes for a scientific audience and is based on a limited set of publicly available preclinical data. It is not intended to provide medical advice. The development status of this compound is not fully known, and further information from the developing company would be required for a complete understanding of its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Vinepidine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Vinepidine Sulfate, a semi-synthetic vincristine derivative with antineoplastic properties. The protocols detailed below are foundational for assessing the compound's cytotoxic and apoptotic effects, as well as its impact on cell cycle progression.

This compound, like other vinca alkaloids, exerts its anticancer effects by interfering with microtubule dynamics. It binds to tubulin, preventing the polymerization required for microtubule formation. This disruption of the microtubule assembly leads to metaphase arrest in mitotic cells, ultimately inhibiting cell growth and proliferation.[1]

Data Presentation

The following tables represent illustrative data that could be obtained from the described in vitro assays.

Table 1: Cytotoxicity of this compound on various cancer cell lines (Illustrative Data)

Cell LineIC50 (nM) after 48h treatment
HeLa (Cervical Cancer)15.8
MCF-7 (Breast Cancer)22.5
A549 (Lung Cancer)35.2
Jurkat (T-cell Leukemia)10.1

Table 2: Apoptosis Induction by this compound in Jurkat Cells (Illustrative Data)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control3.21.5
This compound (10 nM)25.68.3
This compound (20 nM)42.115.7

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (Illustrative Data)

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.428.116.5
This compound (15 nM)10.28.581.3

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.[2][3]

Materials:

  • This compound

  • Target cancer cell lines (e.g., HeLa, MCF-7, A549, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound 24h Incubate Incubate (e.g., 48h) Treat with this compound->Incubate 24h Add MTT Add MTT Incubate->Add MTT 24h Incubate_MTT Incubate (4h) Add MTT->Incubate_MTT 24h Add MTT->Incubate_MTT Solubilize with DMSO Solubilize with DMSO Incubate_MTT->Solubilize with DMSO Read Absorbance Read Absorbance Solubilize with DMSO->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

MTT Cytotoxicity Assay Workflow

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[4][5][6] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[4][5]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

G cluster_workflow Apoptosis Assay Workflow Cell Treatment Cell Treatment Harvest Cells Harvest Cells Cell Treatment->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V/PI Stain with Annexin V/PI Resuspend in Binding Buffer->Stain with Annexin V/PI Incubate Incubate (15 min, dark) Stain with Annexin V/PI->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry

Annexin V/PI Apoptosis Assay Workflow

Cell Cycle Analysis using Propidium Iodide

This protocol uses propidium iodide (PI) staining of DNA to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[7]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

G cluster_workflow Cell Cycle Analysis Workflow Cell Treatment Cell Treatment Harvest Cells Harvest Cells Cell Treatment->Harvest Cells Fix with Ethanol Fix with Ethanol Harvest Cells->Fix with Ethanol Wash with PBS Wash with PBS Fix with Ethanol->Wash with PBS Stain with PI/RNase A Stain with PI/RNase A Wash with PBS->Stain with PI/RNase A Incubate Incubate (30 min, dark) Stain with PI/RNase A->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry

PI Staining for Cell Cycle Analysis Workflow

Signaling Pathway

The primary mechanism of action of this compound involves the disruption of microtubule dynamics, which is crucial for mitotic spindle formation and cell division.

G cluster_pathway This compound Mechanism of Action This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts Metaphase Arrest Metaphase Arrest Mitotic Spindle Formation->Metaphase Arrest Leads to Apoptosis Apoptosis Metaphase Arrest->Apoptosis Induces

Mechanism of this compound-induced cell death

References

Application Notes and Protocols for Microtubule Polymerization Assay with Vinepidine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinepidine Sulfate is a semi-synthetic derivative of vincristine, belonging to the vinca alkaloid class of anti-cancer agents.[1][2] Like other vinca alkaloids, its primary mechanism of action is the disruption of microtubule dynamics, which are crucial for various cellular processes, most notably mitotic spindle formation during cell division.[1][3] By interfering with the polymerization of tubulin into microtubules, this compound leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4] These application notes provide detailed protocols for in vitro microtubule polymerization assays to characterize the activity of this compound and a summary of its effects and the relevant signaling pathways.

Mechanism of Action

This compound exerts its biological effects by binding to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[5] This binding inhibits the addition of tubulin dimers to the growing ends of microtubules, thereby suppressing microtubule polymerization.[1][2] At low concentrations, vinca alkaloids can suppress the dynamic instability of microtubules without causing significant depolymerization.[6] However, at higher concentrations, they can lead to the disassembly of microtubules.[7][8] The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the M-phase of the cell cycle.[3] This mitotic arrest can ultimately trigger apoptotic cell death through various signaling pathways.[3][4][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in comparison to other vinca alkaloids.

Table 1: Inhibition of Tubulin Polymerization

CompoundInhibition Constant (Ki) for Tubulin Addition (µM)
Vinepidine 0.079 ± 0.018 [2]
Vincristine0.085 ± 0.013[2]
Vindesine0.110 ± 0.007[2]
Vinblastine0.178 ± 0.025[2]

Table 2: In Vitro Cytotoxicity Data

Cell LineCompoundRelative Potency/Activity
B16 MelanomaVinblastine9x more potent than Vinepidine[2]
B16 MelanomaVinepidine Weakest of the four tested (Vinblastine, Vincristine, Vindesine, Vinepidine)[2]
L-cellsVinepidine Inactive at concentrations where other vinca alkaloids showed ~25% inhibition[2]

Experimental Protocols

Protocol 1: In Vitro Microtubule Polymerization Assay (Turbidity-Based)

This protocol is designed to monitor the effect of this compound on the polymerization of purified tubulin by measuring the change in turbidity (optical density) over time.

Materials:

  • Purified tubulin (e.g., from bovine brain, >99% pure)

  • This compound

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader capable of reading absorbance at 350 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in G-PEM buffer to create a range of working concentrations (e.g., 10x final concentration).

    • On ice, prepare the tubulin polymerization reaction mixture. For a final volume of 100 µL per well, combine:

      • G-PEM buffer

      • Glycerol (to a final concentration of 5-10%)

      • GTP (to a final concentration of 1 mM)

      • Purified tubulin (to a final concentration of 3-5 mg/mL)

  • Assay Setup:

    • Add 10 µL of the 10x this compound working solutions to the appropriate wells of the 96-well plate.

    • For control wells, add 10 µL of G-PEM buffer with the same final DMSO concentration.

    • Pre-warm the plate reader to 37°C.

  • Initiation of Polymerization:

    • Add 90 µL of the tubulin polymerization reaction mixture to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 350 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot the absorbance (OD350) versus time for each concentration of this compound.

    • Determine key parameters such as the initial rate of polymerization (Vmax), the lag time, and the maximum polymer mass (plateau of the curve).

    • Calculate the IC50 value for the inhibition of tubulin polymerization by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: In Vitro Microtubule Polymerization Assay (Fluorescence-Based)

This protocol utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, offering a more sensitive alternative to the turbidity assay.

Materials:

  • Tubulin Polymerization Assay Kit (containing fluorescent reporter)

  • Purified tubulin

  • This compound

  • General Tubulin Buffer (G-PEM)

  • GTP solution

  • Glycerol

  • DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare this compound stock and working solutions as described in Protocol 1.

    • Prepare the tubulin polymerization reaction mixture according to the kit manufacturer's instructions, including the fluorescent reporter. A typical final tubulin concentration is 2 mg/mL.

  • Assay Setup:

    • Add 10 µL of the 10x this compound working solutions to the appropriate wells of the black 96-well plate.

    • Add 10 µL of G-PEM buffer with the corresponding DMSO concentration to the control wells.

    • Pre-warm the plate reader to 37°C.

  • Initiation of Polymerization:

    • Add 90 µL of the tubulin polymerization reaction mixture containing the fluorescent reporter to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the reporter dye at regular intervals (e.g., every 30-60 seconds) for 60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each this compound concentration.

    • Analyze the data to determine the Vmax, lag time, and maximum fluorescence.

    • Calculate the IC50 for the inhibition of polymerization as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_tubulin Prepare Tubulin Reaction Mix add_tubulin Add Tubulin Mix to Initiate prep_tubulin->add_tubulin prep_vinepidine Prepare this compound Working Solutions add_vinepidine Add Vinepidine to Plate prep_vinepidine->add_vinepidine add_vinepidine->add_tubulin incubate Incubate at 37°C add_tubulin->incubate read_plate Read Absorbance/Fluorescence incubate->read_plate Every 30-60s plot_data Plot Kinetic Curves read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Experimental workflow for the in vitro microtubule polymerization assay.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_apoptosis Apoptotic Pathway vinepidine This compound tubulin β-Tubulin Binding vinepidine->tubulin mt_disruption Microtubule Polymerization Inhibition tubulin->mt_disruption sac_activation Spindle Assembly Checkpoint (SAC) Activation mt_disruption->sac_activation mitotic_arrest Mitotic Arrest (M-Phase) sac_activation->mitotic_arrest bcl2_regulation Bcl-2 Family Regulation mitotic_arrest->bcl2_regulation jnk_activation JNK Pathway Activation mitotic_arrest->jnk_activation caspase_activation Caspase Activation bcl2_regulation->caspase_activation jnk_activation->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.

References

Application Notes and Protocols for High-Throughput Screening of Vinepidine Sulfate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinepidine, a semi-synthetic derivative of vincristine, is a vinca alkaloid that exhibits antineoplastic activity by interfering with microtubule dynamics.[1][2] Like other vinca alkaloids, its mechanism of action involves binding to tubulin, which prevents the polymerization and depolymerization of microtubules. This disruption of microtubule assembly and disassembly leads to cell cycle arrest in the metaphase, ultimately inhibiting cell growth and proliferation.[1] The development of novel analogs of Vinepidine Sulfate holds the potential for identifying compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of chemical compounds for their biological activity.[3][4] This document outlines a detailed protocol for a high-throughput screening campaign designed to identify and characterize novel this compound analogs that modulate tubulin polymerization and exhibit cytotoxic effects against cancer cells. The screening cascade consists of a primary biochemical screen to identify inhibitors of tubulin polymerization, followed by a secondary cell-based screen to assess the cytotoxicity of the identified hits.

Signaling Pathway of Vinca Alkaloids

Vinca alkaloids, including Vinepidine, exert their cytotoxic effects by disrupting the normal function of microtubules. This interference with microtubule dynamics triggers a cascade of events leading to apoptosis.

cluster_0 Cellular Environment Vinepidine_Analogs Vinepidine Analogs Tubulin_Dimers α/β-Tubulin Dimers Vinepidine_Analogs->Tubulin_Dimers Bind to Microtubules Microtubules Vinepidine_Analogs->Microtubules Inhibit Polymerization/ Depolymerization Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Signaling pathway of Vinepidine analogs.

Experimental Workflow

The high-throughput screening process is designed as a two-tiered approach to efficiently identify and validate potential lead compounds.

cluster_workflow HTS Workflow Compound_Library Vinepidine Analog Library Primary_Screen Primary HTS: Tubulin Polymerization Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cytotoxicity Assay Hit_Identification->Secondary_Screen Active Compounds Lead_Compounds Lead Compounds Validated_Hits Validated Hits Dose_Response Dose-Response & IC50 Determination Validated_Hits->Dose_Response Dose_Response->Lead_Compounds

Caption: High-throughput screening workflow.

Primary High-Throughput Screen: Tubulin Polymerization Assay

This primary assay is a biochemical screen designed to identify compounds that inhibit the polymerization of tubulin in a high-throughput format. A fluorescence-based assay is recommended for its increased sensitivity and lower tubulin requirement compared to absorbance-based methods.[5]

Principle: The assay measures the polymerization of tubulin into microtubules by monitoring the increase in fluorescence of a reporter molecule that preferentially binds to microtubules.[5][6][7] Inhibitors of tubulin polymerization will result in a decreased fluorescence signal.

Materials:

  • Tubulin (>99% pure, porcine brain)

  • General Tubulin Buffer (with fluorescent reporter)

  • GTP solution

  • Microtubule Glycerol Buffer

  • Paclitaxel (positive control for polymerization enhancement)

  • Vinblastine (positive control for polymerization inhibition)

  • This compound (reference compound)

  • Compound library of this compound analogs

  • 384-well, black, flat-bottom plates

  • Temperature-controlled microplate reader capable of fluorescence measurement (Excitation/Emission wavelengths appropriate for the chosen fluorescent reporter)

Protocol:

  • Compound Plating:

    • Using an automated liquid handler, dispense 1 µL of each this compound analog from the compound library into the wells of a 384-well plate.

    • Include wells with DMSO (negative control), Vinblastine (positive control), and a dilution series of this compound (reference compound).

  • Reagent Preparation:

    • Prepare the tubulin polymerization reaction mix on ice by combining General Tubulin Buffer, GTP solution, and tubulin to a final concentration of 2 mg/mL.[5][6]

  • Assay Initiation and Incubation:

    • Pre-warm the 384-well plate containing the compounds to 37°C.[8]

    • Using a multichannel pipette or automated dispenser, add 49 µL of the tubulin polymerization reaction mix to each well.

    • Immediately place the plate in a pre-warmed (37°C) microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically every minute for 60 minutes at 37°C.

Secondary Screen: Cell-Based Cytotoxicity Assay

Compounds identified as "hits" in the primary screen will be further evaluated for their cytotoxic effects on cancer cell lines. An ATP-based luminescence assay is a robust and sensitive method for assessing cell viability.[9]

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a relevant patient-derived organoid line[10][11])

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Hit compounds from the primary screen

  • Doxorubicin (positive control for cytotoxicity)

  • 384-well, white, clear-bottom cell culture plates

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Microplate reader with luminescence detection capabilities

Protocol:

  • Cell Plating:

    • Harvest and count the cancer cells.

    • Seed the cells into 384-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 40 µL of cell culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds, this compound, and Doxorubicin.

    • Add 10 µL of the compound dilutions to the respective wells. Include DMSO-treated wells as a negative control.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plates and the luminescent cell viability assay reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a microplate reader.

Data Presentation

The quantitative data from the primary and secondary screens should be organized into clear and structured tables for easy comparison and hit selection.

Table 1: Primary Screen - Tubulin Polymerization Inhibition

Compound IDConcentration (µM)% Inhibition of Tubulin PolymerizationZ'-factor
Analog-0011085.20.78
Analog-0021012.50.78
Analog-0031092.10.78
............
This compound1088.90.78
Vinblastine1095.30.78
DMSO-0.00.78

Table 2: Secondary Screen - Cytotoxicity (IC50 Values)

Compound IDCell LineIC50 (nM)
Analog-001HeLa75.4
Analog-003HeLa52.8
.........
This compoundHeLa68.2
DoxorubicinHeLa95.1

Conclusion

This high-throughput screening protocol provides a robust framework for the identification and initial characterization of novel this compound analogs. The combination of a target-based primary screen with a cell-based secondary screen allows for the efficient selection of compounds that not only interact with the desired molecular target but also exhibit the desired cellular phenotype. The validated hits from this screening cascade can then be advanced to further lead optimization and preclinical development.

References

Application Notes and Protocols for a Representative Vinepidine Sulfate In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinepidine Sulfate is a semi-synthetic derivative of vincristine, belonging to the vinca alkaloid class of antineoplastic agents.[1] Like other vinca alkaloids, its mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division.[2][3][4][5][6] This interference leads to cell cycle arrest in the M-phase and subsequent apoptosis in cancer cells.[4][5] These application notes provide a detailed, representative protocol for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft model, a common preclinical model in cancer research. Due to the limited availability of specific preclinical data for this compound, this protocol is based on established methodologies for the parent compound, vincristine, and other closely related vinca alkaloids.

Data Presentation: Representative Preclinical Efficacy of Vinca Alkaloids

The following table summarizes representative quantitative data from preclinical studies of vincristine in different xenograft models. This data is intended to provide an example of the expected outcomes and should be adapted based on experimental findings with this compound.

ParameterRepresentative ValueXenograft ModelReference CompoundSource
Route of Administration Intraperitoneal (IP) / Intravenous (IV)VariousVincristine[1][7]
Dosage 0.1 - 0.5 mg/kgNeuroblastomaVincristine[7]
Dosing Schedule Once weeklyNeuroblastomaVincristine[7][8]
Tumor Growth Inhibition (TGI) Variable, can lead to complete responsesWilms TumorVincristine/Irinotecan[9]
EC50 (in vitro) 0.13 - 44.92 nMDAWT SpheroidsVincristine[9]

Signaling Pathway

The primary mechanism of action for this compound, as a vinca alkaloid, is the inhibition of microtubule polymerization. This disruption of the cytoskeleton leads to mitotic arrest and ultimately, apoptosis.

G cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Assembly mitosis Mitosis (M-Phase) mitotic_spindle->mitosis Chromosome Segregation apoptosis Apoptosis mitosis->apoptosis Arrest leads to vinepidine This compound vinepidine->tubulin Binds to vinepidine->microtubules Inhibits Polymerization

Caption: Mechanism of action of this compound.

Experimental Protocols

This section outlines a detailed methodology for a subcutaneous xenograft study using the A549 human non-small cell lung cancer cell line as a representative model.

1. Cell Culture and Preparation

  • Cell Line: A549 human lung carcinoma cell line.[10][11]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation for Injection:

    • Grow A549 cells to 80-90% confluency.

    • Wash cells with sterile Phosphate Buffered Saline (PBS).

    • Harvest cells using Trypsin-EDTA.

    • Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile, serum-free medium or PBS.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

    • Adjust the cell concentration to 5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel®.[8]

2. Animal Model and Tumor Implantation

  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Tumor Implantation:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Inject 0.1 mL of the cell suspension (containing 5 x 10^6 A549 cells) subcutaneously into the right flank of each mouse.[8]

    • Monitor the mice for tumor growth.

3. Experimental Design and Treatment

  • Tumor Growth Monitoring:

    • Measure tumor dimensions (length and width) twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Control): Vehicle control (e.g., sterile saline or PBS) administered via the same route and schedule as the treatment group.

    • Group 2 (this compound): Administer this compound at a predetermined dose (e.g., starting with a dose analogous to vincristine, such as 0.5 mg/kg).[7]

  • Administration: Administer the treatment intraperitoneally (IP) or intravenously (IV) once weekly.

  • Monitoring:

    • Continue to measure tumor volume twice weekly.

    • Record the body weight of each mouse twice weekly as an indicator of toxicity.

    • Observe the general health and behavior of the mice daily.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a set duration of treatment. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or moribund state).

4. Data Analysis

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare tumor volumes and body weights between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.

  • Tumor Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow

The following diagram illustrates the key steps in the in vivo xenograft model protocol.

G A Cell Culture (A549) B Cell Preparation for Injection A->B C Subcutaneous Injection (Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization D->E F Treatment Administration (this compound vs. Vehicle) E->F G Continued Monitoring (Tumor Volume & Body Weight) F->G H Endpoint & Data Analysis G->H

Caption: Experimental workflow for the xenograft model.

References

Application Notes and Protocols for Preparing Vinepidine Sulfate Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinepidine Sulfate is a semi-synthetic vinca alkaloid derivative with potent antineoplastic properties. As a member of the vinca alkaloid family, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. By binding to tubulin, this compound inhibits the polymerization of microtubules, leading to mitotic arrest in the M-phase of the cell cycle and subsequent induction of apoptosis in rapidly dividing cells, such as cancer cells.[1][2] These characteristics make this compound a valuable compound for in vitro studies in cancer research and drug development.

Proper preparation of a stable, concentrated stock solution is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 907.05 g/mol [3]
Molecular Formula C₄₆H₅₈N₄O₁₃S[3]
Appearance Light Brown to Brown Solid[3]
Solubility (estimated) Soluble in DMSO[1][2]
Storage (Solid) -20°C, desiccated, protected from light[3]
Storage (Stock Solution) -20°C or -80°C[1][2]
Typical Working Concentration 1 nM - 1 µM[4][5][6]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, conical-bottom polypropylene or glass vials (amber or wrapped in foil)

  • Sterile, positive displacement pipettes and tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Safety Precaution: this compound is a cytotoxic agent. Handle with extreme care using appropriate personal protective equipment (PPE) in a designated chemical fume hood or biological safety cabinet.

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 907.05 g/mol = 9.07 mg

  • Weighing the compound:

    • Carefully weigh out 9.07 mg of this compound powder in a sterile microcentrifuge tube or a weighing boat. Due to the hygroscopic nature of the compound, perform this step promptly.[3]

  • Dissolution:

    • Transfer the weighed this compound to a sterile, light-protected vial (e.g., amber vial or a clear vial wrapped in aluminum foil).

    • Add 1 mL of sterile, cell culture grade DMSO to the vial.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution is stable for several months.

Preparation of Working Solutions

For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Determine the final working concentration:

    • The optimal working concentration of this compound will vary depending on the cell line and the experimental objective. A typical starting range for cytotoxicity assays is between 1 nM and 1 µM.[4][5][6] It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.

  • Serial Dilution:

    • Prepare a series of intermediate dilutions of the 10 mM stock solution in sterile cell culture medium.

    • For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:10,000 dilution. This can be achieved through a series of dilutions (e.g., 1:100 followed by another 1:100).

    • Add the final diluted this compound solution to your cell culture plates. Ensure that the volume of the added drug solution is minimal to maintain the desired final concentration of DMSO.

Mandatory Visualizations

Signaling Pathway of this compound

Vinepidine_Sulfate_Signaling_Pathway Vinepidine This compound Tubulin β-Tubulin Vinepidine->Tubulin binds to Microtubule Microtubule Polymerization Tubulin->Microtubule MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle MitoticArrest Mitotic Arrest (M-Phase) MitoticSpindle->MitoticArrest ROS ↑ Reactive Oxygen Species (ROS) MitoticArrest->ROS HIF1a HIF-1α Inhibition MitoticArrest->HIF1a Apoptosis Apoptosis MitoticArrest->Apoptosis JNK JNK Pathway Activation ROS->JNK Mcl1 Mcl-1 Downregulation JNK->Mcl1 Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Mcl1->Apoptosis Mitochondria->Apoptosis HIF1a->Apoptosis

Caption: Signaling pathway of this compound.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow Start Start Calculate 1. Calculate Mass of This compound Start->Calculate Weigh 2. Weigh Powder (in fume hood) Calculate->Weigh Dissolve 3. Dissolve in Sterile DMSO Weigh->Dissolve Vortex 4. Vortex until Completely Dissolved Dissolve->Vortex Aliquot 5. Aliquot into Single-Use Vials Vortex->Aliquot Store 6. Store at -20°C or -80°C (Protect from Light) Aliquot->Store End Stock Solution Ready Store->End

Caption: Workflow for preparing this compound stock solution.

References

Application Note: Western Blot Analysis of Apoptosis Markers Following Vinepidine Sulfate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinepidine Sulfate is a semi-synthetic vinca alkaloid derived from vinblastine, a class of anti-microtubule agents widely used in cancer chemotherapy.[1][2] Like other vinca alkaloids, this compound's primary mechanism of action involves the disruption of microtubule dynamics.[3] This interference with microtubule function leads to the arrest of rapidly dividing cells in the metaphase of mitosis, which subsequently triggers programmed cell death, or apoptosis.[3] Understanding the specific apoptotic pathways activated by this compound is crucial for its development as a targeted anticancer agent.

Western blotting is a powerful and specific technique to detect and quantify the expression levels of key proteins involved in the apoptotic cascade. This application note provides a comprehensive guide to analyzing apoptosis markers in cell lysates after treatment with this compound, including an overview of the signaling pathway, a summary of key protein markers, a detailed experimental protocol, and a troubleshooting guide.

This compound-Induced Apoptosis Signaling Pathway

This compound, as a vinca alkaloid, induces apoptosis primarily through the intrinsic pathway, initiated by cellular stress from mitotic arrest. The disruption of microtubule polymerization activates various signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway, and modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[1][2] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome, which in turn activates initiator caspases (e.g., Caspase-9).[4] These initiator caspases then cleave and activate executioner caspases (e.g., Caspase-3 and -7), which are responsible for cleaving a host of cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[4][5]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A This compound B Microtubule Disruption A->B C Mitotic Arrest (G2/M) B->C D JNK Pathway Activation C->D E Bcl-2 Family Regulation (↑ Bax / ↓ Bcl-2) C->E D->E F Mitochondrial Stress E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Cytochrome c) G->H I Caspase-9 Activation (Initiator Caspase) H->I J Caspase-3/7 Activation (Executioner Caspases) I->J K Cleavage of Cellular Substrates (e.g., PARP) J->K L Apoptosis K->L

Caption: Signaling pathway of this compound-induced apoptosis.

Data Presentation: Key Apoptosis Markers for Western Blot

The following table summarizes the key proteins involved in apoptosis that can be effectively analyzed by Western blot following this compound treatment. The expected changes and molecular weights are provided to aid in data interpretation.

Protein MarkerFunctionExpected Change After TreatmentFull-Length MW (kDa)Cleaved/Active MW (kDa)
Bcl-2 Family
Bcl-2Anti-apoptotic[6]Decrease / Phosphorylation (inactivation)[2]~26N/A
BaxPro-apoptotic[6]Increase / Translocation to mitochondria~21N/A
Caspase Family
Caspase-9Initiator Caspase[4]Cleavage/Activation~47~35/37
Caspase-3Executioner Caspase[5]Cleavage/Activation~32~17/19
Caspase-7Executioner Caspase[5]Cleavage/Activation~35~20
Caspase Substrates
PARP-1DNA Repair & Apoptosis Substrate[5]Cleavage~116~89
Loading Control
β-Actin / GAPDHHousekeeping GeneNo Change~42 / ~37N/A

Experimental Workflow

A typical workflow for the Western blot analysis of apoptosis markers is outlined below. This process ensures reproducible and quantifiable results.

G A 1. Cell Culture & Treatment (e.g., Cancer cell line + this compound) B 2. Cell Lysis & Protein Extraction (RIPA buffer with protease/phosphatase inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (To PVDF or Nitrocellulose membrane) D->E F 6. Blocking (5% non-fat milk or BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-Caspase-3, anti-PARP) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Enhanced Chemiluminescence - ECL) H->I J 10. Imaging & Data Analysis (Densitometry) I->J

Caption: Standard workflow for Western blot analysis.

Detailed Protocol for Western Blot Analysis

This protocol provides a step-by-step guide for analyzing apoptosis markers in cells treated with this compound.

1. Cell Culture and Treatment: a. Seed the selected cancer cell line at an appropriate density in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include an untreated control (vehicle only) and a positive control (e.g., staurosporine or etoposide) to confirm apoptosis induction.[7]

2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells directly on the plate with ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (total protein extract) to a new, clean tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) or Bradford protein assay, following the manufacturer’s instructions. b. Based on the concentrations, calculate and prepare aliquots of each sample containing an equal amount of protein (typically 20-40 µg) in Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins, typically 8-15%). b. Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights. c. Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.

5. Protein Transfer (Blotting): a. Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by observing the pre-stained ladder on the membrane.

6. Blocking: a. Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies.

7. Primary Antibody Incubation: a. Dilute the primary antibody specific for your target apoptosis marker (e.g., rabbit anti-Caspase-3, mouse anti-PARP) in the blocking buffer at the manufacturer's recommended concentration. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

8. Washing: a. Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

9. Secondary Antibody Incubation: a. Incubate the membrane with the appropriate HRP (Horseradish Peroxidase)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1-2 hours at room temperature. b. Wash the membrane again three times for 10 minutes each with TBST.

10. Detection and Analysis: a. Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. b. Incubate the membrane with the ECL reagent for the specified time (usually 1-5 minutes). c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. For quantitative analysis, use densitometry software to measure the band intensity. Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading. An increase in the ratio of cleaved to full-length protein indicates the activation of apoptotic pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vinepidine Sulfate Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Vinepidine Sulfate in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a semi-synthetic derivative of vincristine, belonging to the vinca alkaloid class of antineoplastic agents.[1] Its primary mechanism of action involves the disruption of microtubule dynamics. By binding to tubulin, this compound inhibits the polymerization of microtubules, which are essential components of the mitotic spindle. This disruption leads to the arrest of cells in the M-phase of the cell cycle and can subsequently induce apoptosis (programmed cell death).[2]

Q2: What is a recommended starting concentration for this compound in a new cell line?

A recommended starting point is to perform a dose-response experiment with a wide range of concentrations. Based on the potency of similar vinca alkaloids like vinblastine, which shows activity in the nanomolar to low micromolar range, a starting range of 1 nM to 10 µM is advisable.[3] The optimal concentration is highly dependent on the specific cell line and the assay being performed.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]

Q4: How stable is this compound in solution?

Stock solutions of this compound in DMSO are generally stable for several months when stored at -20°C or -80°C.[4] However, the stability in aqueous cell culture media at 37°C is considerably lower. It is recommended to prepare fresh dilutions in media for each experiment from the frozen stock.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no cytotoxic effect observed - Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. - Cell line resistance: The cells may have intrinsic or acquired resistance to vinca alkaloids. - Drug inactivity: The compound may have degraded.- Perform a dose-response experiment with a wider and higher range of concentrations. - Check for the expression of drug efflux pumps like P-glycoprotein (MDR1) or alterations in β-tubulin isotypes.[5] - Use a fresh aliquot of this compound stock solution.
High variability between replicate wells - Inconsistent cell seeding: Uneven cell distribution across the plate. - Precipitation of the compound: this compound may precipitate in the culture medium. - Edge effects: Evaporation from wells on the edge of the plate.- Ensure a homogenous single-cell suspension before seeding. - Visually inspect the wells for any precipitate after adding the compound. Consider pre-warming the media and gently mixing after adding the drug. If precipitation persists, a different solvent or formulation may be needed. - Avoid using the outermost wells of the plate for experimental data; fill them with sterile PBS or media instead.
Unexpected cell morphology - Off-target effects: At high concentrations, some drugs can have effects unrelated to their primary mechanism. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Use the lowest effective concentration of this compound. - Ensure the final solvent concentration is within the tolerated range for your cell line (typically ≤ 0.5% for DMSO). Include a solvent-only control in your experiment.
Cells arrest in G2/M but do not undergo apoptosis - Apoptosis pathway defects: The cell line may have mutations in genes that regulate apoptosis. - Insufficient incubation time: The time may not be sufficient for the apoptotic process to complete.- Assess the expression and function of key apoptotic proteins. - Perform a time-course experiment to determine the optimal incubation time for apoptosis induction following G2/M arrest.

Data Presentation

While specific IC50 values for this compound are not widely available in public literature, the following table provides a comparative view of its potency against other vinca alkaloids in select cell lines. This can serve as a preliminary guide for concentration selection.

Vinca Alkaloid Cell Line Relative Potency (Inhibition of Cell Proliferation)
Vinepidine B16 MelanomaLess potent than Vinblastine and Vindesine
Vincristine B16 MelanomaSimilar potency to Vinepidine
Vinblastine B16 MelanomaMore potent than Vinepidine and Vincristine
Vindesine B16 MelanomaMore potent than Vinepidine and Vincristine
Vinepidine L-cellsInactive at 40 nM
Vincristine L-cells~25% inhibition at 40 nM
Vinblastine L-cellsComplete inhibition at 40 nM
Vindesine L-cells~25% inhibition at 40 nM

Data adapted from a study comparing the in vitro effects of four Catharanthus derivatives.[1]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common approach is to use a 2-fold or 3-fold serial dilution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with medium only (blank), cells with medium and the highest concentration of solvent (vehicle control), and untreated cells (negative control).

  • Incubation:

    • Incubate the plate for a period relevant to the cell cycle of your cell line (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the effect of this compound on cell cycle distribution.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration) for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) dose_response Perform Dose-Response (Serial Dilutions) prep_stock->dose_response seed_cells Seed Cells in Multi-well Plates seed_cells->dose_response controls Include Controls (Vehicle, Untreated) incubate Incubate for Defined Period dose_response->incubate viability_assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay cell_cycle_assay Perform Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle_assay ic50 Calculate IC50 viability_assay->ic50 cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist optimize Optimize Concentration ic50->optimize cell_cycle_dist->optimize

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway vinepidine This compound tubulin α/β-Tubulin Dimers vinepidine->tubulin Binds to microtubule Microtubule Polymerization (Dynamic Instability) tubulin->microtubule Inhibits mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disrupts m_phase_arrest M-Phase Arrest mitotic_spindle->m_phase_arrest Leads to apoptosis Apoptosis m_phase_arrest->apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

References

Technical Support Center: Vinepidine Sulfate in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and solubility of Vinepidine Sulfate in Dimethyl Sulfoxide (DMSO). The following sections offer frequently asked questions, troubleshooting advice, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

Q2: How should I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, start by dissolving a small, accurately weighed amount of this compound powder in a known volume of high-purity, anhydrous DMSO. Vortexing and gentle warming (if the compound is thermostable) can aid dissolution. It is crucial to use anhydrous DMSO as water content can affect the stability and solubility of the compound.[3][4][5][6]

Q3: What are the recommended storage conditions for this compound in DMSO?

This compound powder should be stored at -20°C in an amber vial, under an inert atmosphere, and protected from light and moisture due to its hygroscopic and light-sensitive nature.[1] Once dissolved in DMSO, it is best practice to store stock solutions at -20°C or -80°C to minimize degradation.[7] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][5][6]

Q4: How stable is this compound in DMSO?

The specific stability of this compound in DMSO has not been extensively reported. However, the stability of compounds in DMSO can be influenced by several factors including water content, temperature, and exposure to light.[4][5][6][8] Studies on other compounds have shown that most are stable in DMSO for extended periods when stored properly at low temperatures.[4][5][6] It is advisable to conduct your own stability studies for long-term experiments.

Troubleshooting Guide

This section addresses common issues encountered when working with this compound and other similar compounds in DMSO.

Issue 1: The compound does not dissolve in DMSO.

  • Possible Cause: The concentration may be too high, or the compound may have low solubility in DMSO.

  • Troubleshooting Steps:

    • Try to dissolve a smaller amount of the compound to achieve a lower concentration.

    • Gently warm the solution (e.g., to 37°C) while vortexing. Be cautious, as heat can degrade some compounds.

    • Use an ultrasonic bath to aid dissolution.[3]

    • Ensure you are using high-quality, anhydrous DMSO. Water contamination can reduce solubility.[3]

Issue 2: The compound precipitates out of the DMSO stock solution upon storage.

  • Possible Cause: The solution may be supersaturated, or the storage temperature may be causing the compound to crystallize. Once a compound crystallizes from DMSO, it may be difficult to redissolve.[9]

  • Troubleshooting Steps:

    • Prepare a new stock solution at a slightly lower concentration.

    • Before use, visually inspect the stock solution for any precipitate. If present, try to redissolve by gentle warming and vortexing.

    • Consider storing the stock solution at room temperature for a short period (1-2 days) if the compound is more soluble at this temperature and known to be stable.[9] However, for long-term storage, -20°C or -80°C is recommended.

Issue 3: The compound precipitates when the DMSO stock is diluted into an aqueous buffer for an experiment.

  • Possible Cause: The compound has low aqueous solubility, and the final concentration of DMSO in the aqueous solution is not high enough to keep it dissolved. This is a common issue for hydrophobic compounds.[10]

  • Troubleshooting Steps:

    • Decrease the final concentration of the compound in the assay.[10]

    • Increase the final percentage of DMSO in the assay, but be mindful of the tolerance of your biological system (e.g., cells, enzymes) to DMSO.[10][11] Most cell-based assays can tolerate up to 0.5% DMSO.[10]

    • When diluting, add the DMSO stock directly to the aqueous buffer with vigorous mixing to avoid localized high concentrations that can lead to precipitation.[11]

    • Consider pre-spiking the aqueous buffer with a similar concentration of DMSO before adding the compound stock solution.[11]

Experimental Protocols & Data Presentation

Below are standardized protocols for determining the solubility and stability of a compound like this compound in DMSO.

Protocol 1: Kinetic Solubility Assessment in DMSO

This protocol provides a method to determine the kinetic solubility of a compound in DMSO, which is the maximum concentration that can be achieved without immediate precipitation.

Methodology:

  • Prepare a high-concentration stock solution of the test compound (e.g., 100 mM) in DMSO.

  • Serially dilute the stock solution with DMSO in a 96-well plate to create a range of concentrations.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Visually inspect each well for precipitation. The highest concentration that remains clear is the kinetic solubility.

  • For a more quantitative assessment, the supernatant can be analyzed by HPLC or UV-Vis spectroscopy after centrifugation to remove any precipitate.

Illustrative Data:

Concentration (mM)Visual Observation
100Precipitate
50Precipitate
25Clear
10Clear
5Clear

In this hypothetical example, the kinetic solubility of the compound in DMSO is determined to be 25 mM.

Protocol 2: Stability Assessment in DMSO

This protocol outlines a method to evaluate the stability of a compound in DMSO over time and under different conditions.

Methodology:

  • Prepare a stock solution of the compound in DMSO at a known concentration (e.g., 10 mM).

  • Aliquot the solution into multiple vials.

  • Store the vials under different conditions:

    • -20°C (long-term storage)

    • 4°C (short-term storage)

    • Room Temperature (accelerated degradation)

    • Multiple freeze-thaw cycles from -20°C to room temperature.

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take one aliquot from each condition.

  • Analyze the concentration of the compound in each aliquot using a quantitative method such as HPLC-UV.

  • Calculate the percentage of the compound remaining compared to the initial concentration (Time 0).

Illustrative Data:

Storage ConditionTime Point% Compound Remaining
-20°C8 weeks98%
4°C8 weeks92%
Room Temperature8 weeks75%
5 Freeze-Thaw Cycles-95%

This hypothetical data suggests the compound is relatively stable at -20°C and undergoes some degradation at room temperature.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Compound fails to dissolve in DMSO concentration Is the concentration too high? start->concentration lower_conc Try a lower concentration concentration->lower_conc Yes warming Apply gentle warming or sonication concentration->warming No lower_conc->warming dissolved Compound Dissolves warming->dissolved not_dissolved Still not dissolved warming->not_dissolved anhydrous Is the DMSO anhydrous? not_dissolved->anhydrous new_dmso Use fresh, anhydrous DMSO anhydrous->new_dmso No insoluble Compound may be insoluble in DMSO anhydrous->insoluble Yes new_dmso->start

Caption: Troubleshooting decision tree for addressing compound solubility issues in DMSO.

Experimental Workflow for Stability Assessment

G start Prepare Stock Solution in DMSO aliquot Aliquot into multiple vials start->aliquot storage Store under different conditions (-20°C, 4°C, RT, Freeze-Thaw) aliquot->storage time_points Sample at various time points storage->time_points analysis Analyze by HPLC-UV time_points->analysis data Calculate % compound remaining analysis->data end Determine Stability Profile data->end

Caption: A streamlined workflow for conducting a compound stability study in DMSO.

References

Troubleshooting inconsistent results with Vinepidine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with Vinepidine Sulfate.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a semi-synthetic derivative of vincristine, which belongs to the vinca alkaloid class of antineoplastic agents.[1][2] Its primary mechanism of action involves the inhibition of microtubule polymerization. By binding to tubulin, this compound disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption arrests the cell cycle in the M phase, leading to the inhibition of cell proliferation and induction of apoptosis.

2. How should this compound be stored?

Proper storage is critical to maintain the stability and activity of this compound. It is recommended to store the compound under the following conditions:

  • Long-term storage: -20°C.[3]

  • Short-term storage (days to weeks): 0-4°C.[3]

  • General recommendations: Keep the compound in a dry and dark environment as it is sensitive to light and moisture.[3][4]

3. What is the recommended solvent for reconstituting this compound?

While specific solubility data is limited in the provided search results, based on common practices for vinca alkaloids, Dimethyl Sulfoxide (DMSO) is often a suitable solvent for creating stock solutions. For aqueous-based assays, further dilution in an appropriate cell culture medium or buffer is necessary. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system to avoid solvent-induced toxicity.

4. Is this compound light-sensitive?

Yes, this compound is light-sensitive.[4] All handling and experimental procedures should be performed with minimal exposure to light to prevent photodegradation and loss of activity.

5. What are the expected morphological changes in cells treated with this compound?

Treatment with this compound is expected to induce distinct morphological changes characteristic of mitotic arrest. These changes may include an increase in the population of rounded-up, detached cells, and the appearance of condensed chromosomes, which are indicative of cells arrested in metaphase.

Troubleshooting Guides

Problem: Inconsistent or No Anti-proliferative Effect Observed

Possible Cause 1: Improper Storage or Handling of this compound

  • Question: Could the way I am storing or handling the compound affect its activity?

  • Answer: Yes, improper storage and handling can lead to the degradation of this compound. Ensure the compound is stored at -20°C for long-term storage and protected from light and moisture.[3][4] Avoid repeated freeze-thaw cycles of the stock solution.

Possible Cause 2: Incorrect Concentration or Dosage

  • Question: How do I determine the optimal concentration of this compound for my experiments?

  • Answer: The effective concentration of this compound can vary significantly between different cell lines. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Below is a sample table illustrating a dose-response experiment.

Concentration (nM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
1925.1
10756.2
50485.5
100224.8
50052.1

Possible Cause 3: Cell Line Resistance

  • Question: Why am I not observing an effect in my chosen cell line?

  • Answer: Some cell lines may exhibit intrinsic or acquired resistance to vinca alkaloids. This can be due to various mechanisms, such as the overexpression of drug efflux pumps (e.g., P-glycoprotein). Consider using a sensitive control cell line to verify the activity of your compound.

Possible Cause 4: Issues with the Experimental Assay

  • Question: Could my assay be the source of the inconsistent results?

  • Answer: Yes, issues with the assay itself can lead to unreliable data. Ensure that your cell viability or proliferation assay (e.g., MTT, XTT, or CellTiter-Glo®) is optimized and validated for your specific cell line and experimental conditions.

Problem: High Variability Between Replicate Experiments

Possible Cause 1: Inconsistent Cell Seeding Density

  • Question: How critical is the initial cell number for the consistency of my results?

  • Answer: Inconsistent cell seeding density is a common source of variability. Ensure a homogenous single-cell suspension before seeding and use a precise method for cell counting to maintain consistency across all wells and plates.

Possible Cause 2: Edge Effects in Multi-well Plates

  • Question: I notice that the cells in the outer wells of my plate behave differently. Why is this happening?

  • Answer: "Edge effects" in multi-well plates are caused by differential evaporation in the outer wells, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

Possible Cause 3: Degradation of this compound During the Experiment

  • Question: Can this compound degrade over the course of a long experiment?

  • Answer: Yes, the stability of the compound in culture media over extended incubation periods can be a factor. For long-term experiments (e.g., > 72 hours), consider replenishing the media with freshly diluted this compound at intermediate time points.

Problem: Unexpected Cytotoxicity at Low Concentrations

Possible Cause 1: Solvent Toxicity

  • Question: Could the solvent I'm using to dissolve this compound be toxic to my cells?

  • Answer: Yes, high concentrations of solvents like DMSO can be cytotoxic. Always include a vehicle control (media with the same concentration of solvent as used for the highest drug concentration) in your experiments to assess solvent toxicity. Aim to keep the final solvent concentration below 0.5%.

Possible Cause 2: Contamination

  • Question: Could contamination be the cause of the unexpected cell death?

  • Answer: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can cause significant cytotoxicity and interfere with your results. Regularly test your cell cultures for mycoplasma and practice sterile techniques.

Possible Cause 3: Cell Line Hypersensitivity

  • Question: Is it possible that my cell line is just very sensitive to this compound?

  • Answer: Yes, different cell lines can have vastly different sensitivities to cytotoxic agents. If you observe high toxicity at very low concentrations, it may be inherent to the cell line. A thorough literature search for your specific cell line and its response to microtubule inhibitors may provide further insight.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

G This compound Mechanism of Action cluster_0 Cellular Environment This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization (Inhibited) Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Formation Disrupted M-Phase Arrest M-Phase Arrest Mitotic Spindle->M-Phase Arrest Leads to

Caption: Mechanism of action of this compound.

G Troubleshooting Workflow for Inconsistent Results Inconsistent Results Inconsistent Results Check Storage & Handling Check Storage & Handling Inconsistent Results->Check Storage & Handling Verify Concentration Verify Concentration Check Storage & Handling->Verify Concentration [Proper] Correct Storage Correct Storage Check Storage & Handling->Correct Storage [Improper] Assess Cell Line Assess Cell Line Verify Concentration->Assess Cell Line [Correct] Perform Dose-Response Perform Dose-Response Verify Concentration->Perform Dose-Response [Incorrect] Review Assay Protocol Review Assay Protocol Assess Cell Line->Review Assay Protocol [Sensitive] Use Control Cell Line Use Control Cell Line Assess Cell Line->Use Control Cell Line [Resistant] Consistent Results Consistent Results Review Assay Protocol->Consistent Results [Optimized] Optimize Assay Optimize Assay Review Assay Protocol->Optimize Assay [Sub-optimal] Correct Storage->Check Storage & Handling Perform Dose-Response->Verify Concentration Use Control Cell Line->Assess Cell Line Optimize Assay->Review Assay Protocol

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Mechanisms of Resistance to Vinepidine Sulfate in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Vinepidine Sulfate in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound in cancer cells?

A1: Resistance to this compound, a Vinca alkaloid, is multifactorial. The most well-documented mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), actively pumps this compound out of the cancer cell, reducing its intracellular concentration and efficacy.[1][2][3]

  • Alterations in the Drug Target (β-tubulin): Mutations in the genes encoding β-tubulin can alter the drug-binding site, thereby reducing the affinity of this compound. Additionally, changes in the expression levels of different β-tubulin isotypes can affect the sensitivity of the microtubule network to the drug.

  • Evasion of Apoptosis: Cancer cells can acquire defects in apoptotic signaling pathways. This often involves the upregulation of anti-apoptotic proteins (e.g., Bcl-2) and/or the downregulation of pro-apoptotic proteins (e.g., Bax), allowing cells to survive drug-induced stress.[4][5][6]

Q2: My cancer cell line shows resistance to this compound, but P-glycoprotein expression is not elevated. What are other possible resistance mechanisms?

A2: If P-glycoprotein overexpression is ruled out, consider the following possibilities:

  • Alterations in β-tubulin: Investigate potential mutations in the β-tubulin gene or changes in the expression profile of β-tubulin isotypes.

  • Other ABC Transporters: While P-gp is the most common, other ABC transporters like Multidrug Resistance-associated Protein 1 (MRP1) could be involved.

  • Apoptosis Evasion: Assess the expression levels of key apoptotic regulatory proteins, such as Bcl-2 and Bax, to determine if the apoptotic threshold is altered.

  • Drug Inactivation: Although less common for Vinca alkaloids, intracellular drug metabolism and inactivation pathways could contribute to resistance.

Q3: How can I experimentally confirm that P-glycoprotein is responsible for the observed resistance to this compound in my cell line?

A3: To confirm the role of P-glycoprotein, you can perform the following experiments:

  • P-glycoprotein Functional Assay: Use a fluorescent P-gp substrate, such as Rhodamine 123, to measure the efflux activity of the transporter. A lower accumulation of the dye in resistant cells compared to sensitive cells, which can be reversed by a P-gp inhibitor (e.g., Verapamil or Cyclosporin A), indicates P-gp-mediated efflux.

  • Quantitative RT-PCR (qRT-PCR): Measure the mRNA expression level of the ABCB1 gene, which encodes P-glycoprotein. A significant increase in ABCB1 mRNA in the resistant cell line compared to the sensitive parental line suggests P-gp overexpression.

  • Western Blotting: Detect the protein level of P-glycoprotein. An increased protein band intensity in the resistant cell line confirms overexpression at the protein level.

  • Cytotoxicity Assays with a P-gp Inhibitor: Perform a cell viability assay (e.g., MTT assay) with this compound in the presence and absence of a P-gp inhibitor. A significant decrease in the IC50 value of this compound in the presence of the inhibitor indicates that P-gp is a major contributor to the resistance.

Q4: Are there known mutations in β-tubulin that confer resistance to Vinca alkaloids?

A4: Yes, specific point mutations in the β-tubulin gene have been identified that reduce the binding affinity of Vinca alkaloids. These mutations often occur in regions of the protein that are critical for drug interaction. Additionally, altered expression of specific β-tubulin isotypes can contribute to resistance.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in MTT assays for this compound.
Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Create a growth curve for your cell line to determine the optimal density.
Drug Dilution Errors Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing.
Incubation Time Standardize the incubation time with the drug. A 48 or 72-hour incubation is common, but this should be optimized for your specific cell line and experimental goals.
Formazan Crystal Solubilization Ensure complete solubilization of the formazan crystals by adding the solubilization buffer and incubating for a sufficient period with gentle agitation. Incomplete solubilization will lead to inaccurate absorbance readings.
Plate Edge Effects Avoid using the outer wells of the 96-well plate as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media.
Problem 2: High background or weak signal in immunofluorescence staining for β-tubulin.
Possible Cause Troubleshooting Step
Inadequate Fixation Optimize the fixation protocol. Try different fixatives (e.g., methanol, paraformaldehyde) and incubation times to preserve the microtubule structure without masking the epitope.
Insufficient Permeabilization Ensure adequate permeabilization to allow the antibody to access the intracellular target. Adjust the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100).
Non-specific Antibody Binding Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal goat serum). Ensure the primary and secondary antibodies are diluted in the blocking buffer.
Low Primary Antibody Concentration Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).
Photobleaching Minimize the exposure of the fluorescently labeled samples to light. Use an anti-fade mounting medium.
Problem 3: No difference in Rhodamine 123 accumulation between sensitive and suspected resistant cells in a P-gp functional assay.
Possible Cause Troubleshooting Step
Resistance is not P-gp mediated The resistance mechanism may not involve P-glycoprotein. Investigate other mechanisms such as β-tubulin alterations or apoptosis evasion.
Sub-optimal Dye Concentration Titrate the concentration of Rhodamine 123 to find the optimal concentration that provides a good signal-to-noise ratio without being toxic to the cells.
Incorrect Incubation Time Optimize the incubation time for both dye loading and efflux. A time-course experiment can help determine the optimal time points.
P-gp Inhibitor Inactivity Use a fresh stock of a potent P-gp inhibitor (e.g., Verapamil, Cyclosporin A) at an effective concentration. Confirm the activity of the inhibitor in a positive control cell line known to overexpress P-gp.
Cell Health Ensure that the cells are healthy and viable before starting the assay. Unhealthy cells may have compromised membrane integrity, affecting dye uptake and retention.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables present data for the closely related Vinca alkaloids, vincristine and vinblastine, to illustrate the magnitude of resistance conferred by different mechanisms.

Table 1: Fold Resistance to Vinca Alkaloids in P-glycoprotein Overexpressing Cell Lines.

Cell LineParental Cell LineDrugFold ResistanceReference
CEM/VCR RCCRF-CEMVincristine>100[7]
CEM/VLB100CCRF-CEMVinblastine>100[7]
K562/VCR30+K562VincristineHigh[8]
K562/VCR150+K562VincristineHigh[8]

Table 2: Alterations in β-tubulin in Vinca Alkaloid Resistant Cell Lines.

Cell LineAlterationConsequenceReference
DC-3F/VCRd-5LOverexpression of αII, βI, and βIV tubulin isotypes10-15 fold decrease in vincristine binding[9]
VCR RPoint mutation in β-tubulin (Leu240 -> Ile)Altered microtubule stability[10]
VCR R & VLB100Decreased expression of class III β-tubulinAltered microtubule dynamics[10]

Table 3: Expression of Apoptotic Proteins in Drug-Resistant Leukemia Cell Lines.

Cell LineResistance ProfileBcl-2 ExpressionBax ExpressionBcl-2/Bax RatioReference
Resistant B-CLLChlorambucil resistantElevatedLowSignificantly greater[4]
CCRF-CEM/VCR1000P-gp related resistanceIncreasedDecreased by ~75%Increased[5]
HL-60/DNR250P-gp related resistance-DecreasedIncreased[5]

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Immunofluorescence Staining of β-tubulin

This protocol is for visualizing the microtubule network in cells treated with this compound.

Materials:

  • Cells grown on coverslips

  • PBS (Phosphate Buffered Saline)

  • Fixative (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against β-tubulin

  • Fluorochrome-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Anti-fade mounting medium

Procedure:

  • Treat cells grown on coverslips with this compound at the desired concentration and for the desired time.

  • Wash the cells twice with PBS.

  • Fix the cells with the chosen fixative for 10-15 minutes.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-β-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope.

P-glycoprotein Functional Assay using Rhodamine 123

This protocol is to assess the efflux activity of P-glycoprotein.

Materials:

  • Sensitive and resistant cancer cell lines

  • Culture medium

  • Rhodamine 123

  • P-glycoprotein inhibitor (e.g., Verapamil)

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest and resuspend the cells in culture medium.

  • Pre-incubate the cells with or without the P-glycoprotein inhibitor for 30 minutes at 37°C.

  • Add Rhodamine 123 to the cell suspension at a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS to remove the extracellular dye.

  • Resuspend the cells in fresh, pre-warmed medium (with or without the P-gp inhibitor) and incubate for another 30-60 minutes to allow for dye efflux.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or visualize under a fluorescence microscope.

  • Compare the fluorescence intensity between sensitive and resistant cells, and the effect of the P-gp inhibitor on dye accumulation in resistant cells.

Signaling Pathways and Experimental Workflows

P-glycoprotein (ABCB1) Mediated Drug Efflux

P_glycoprotein_efflux cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vinepidine Vinepidine Sulfate Vinepidine_in Vinepidine Sulfate Vinepidine->Vinepidine_in Passive Diffusion Pgp P-glycoprotein (ABCB1) Pgp->Vinepidine ADP ADP Pgp->ADP Vinepidine_in->Pgp Binding Tubulin β-tubulin Vinepidine_in->Tubulin Inhibition of Polymerization ATP ATP ATP->Pgp Hydrolysis Apoptosis Apoptosis Tubulin->Apoptosis Mitotic Arrest Leads to

Caption: P-glycoprotein mediated efflux of this compound.

Regulation of P-glycoprotein Expression

Pgp_Regulation cluster_pathways Signaling Pathways cluster_transcription Transcription Factors cluster_gene Gene Expression Chemotherapy Chemotherapy (e.g., Vinepidine) Stress Cellular Stress Chemotherapy->Stress PI3K_Akt PI3K/Akt Pathway Stress->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Stress->MAPK_ERK HIF1a HIF-1α Stress->HIF1a Hypoxia NFkB NF-κB PI3K_Akt->NFkB MAPK_ERK->NFkB ABCB1_promoter ABCB1 Promoter NFkB->ABCB1_promoter Binds to HIF1a->ABCB1_promoter Binds to Pgp_expression ↑ P-glycoprotein Expression ABCB1_promoter->Pgp_expression Initiates Transcription

Caption: Signaling pathways regulating P-glycoprotein expression.

Apoptosis Evasion Mechanism

Apoptosis_Evasion Vinepidine Vinepidine Sulfate Microtubule_disruption Microtubule Disruption Vinepidine->Microtubule_disruption Bax Bax (Pro-apoptotic) Microtubule_disruption->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Promotes Permeabilization Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Resistant_Cell In Resistant Cells: - ↑ Bcl-2 - ↓ Bax Resistant_Cell->Bax Resistant_Cell->Bcl2

Caption: Evasion of apoptosis through altered Bcl-2/Bax balance.

References

Technical Support Center: Overcoming ABC Transporter-Mediated Resistance to Vinepidine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Vinepidine Sulfate mediated by ATP-binding cassette (ABC) transporters.

Frequently Asked Questions (FAQs)

Q1: My cells are showing resistance to this compound. Could ABC transporters be involved?

A: Yes, this is a strong possibility. This compound belongs to the vinca alkaloid family of chemotherapeutic drugs. Vinca alkaloids are known substrates for several ABC transporters, primarily P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Proteins (MRP1/ABCC1 and MRP2/ABCC2).[1][2] Overexpression of these transporters in cancer cells leads to the active efflux of this compound, reducing its intracellular concentration and thereby diminishing its cytotoxic efficacy.[1]

Q2: Which specific ABC transporters are most likely responsible for this compound resistance?

A: Based on studies with structurally similar vinca alkaloids like vincristine, the most common culprits are:

  • P-glycoprotein (P-gp, ABCB1): A well-characterized transporter known to efflux a wide range of chemotherapeutic agents, including vinca alkaloids.[3][4]

  • Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1): This transporter also confers resistance to a variety of antineoplastic drugs, including vinca alkaloids.[2]

  • Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2): Similar to MRP1, MRP2 can contribute to vincristine resistance, suggesting a similar role in this compound resistance.[2]

Q3: How can I confirm that ABC transporters are causing the resistance I'm observing?

A: You can perform several experiments to confirm ABC transporter involvement:

  • Expression Analysis: Use techniques like Western blotting or quantitative PCR (qPCR) to check for the overexpression of ABCB1, ABCC1, or ABCG2 in your resistant cell line compared to a sensitive parental cell line.

  • Functional Assays: Employ fluorescent substrate efflux assays. In these assays, cells are loaded with a fluorescent substrate of a specific ABC transporter (e.g., Rhodamine 123 or Calcein AM for ABCB1). Resistant cells overexpressing the transporter will show lower intracellular fluorescence due to active efflux. This efflux can be inhibited by known ABC transporter inhibitors.

  • Reversal of Resistance: Treat your resistant cells with this compound in combination with a known ABC transporter inhibitor (a chemosensitizer). A significant increase in this compound's cytotoxicity in the presence of the inhibitor strongly indicates that the resistance is mediated by that transporter.

Q4: What are some common inhibitors I can use to overcome this compound resistance in my experiments?

A: Several generations of ABC transporter inhibitors have been developed. For research purposes, the following are commonly used:

  • Verapamil: A first-generation P-gp inhibitor. While not highly potent and having off-target effects, it is widely cited in the literature for reversing vinca alkaloid resistance.[1][5][6]

  • Myricetin: A natural flavonoid that has been shown to inhibit both MRP1 and MRP2-mediated vincristine efflux.[2]

  • Tariquidar: A potent and more specific third-generation P-gp inhibitor.

  • MK-571: A commonly used inhibitor of MRP1.

The choice of inhibitor will depend on the specific ABC transporter you suspect is involved.

Troubleshooting Guides

Problem 1: Inconsistent results in my resistance reversal experiments.
Possible Cause Troubleshooting Step
Inhibitor concentration is suboptimal. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor for your specific cell line. Refer to the table below for starting concentrations based on literature values for vincristine.
Inhibitor is unstable in culture media. Prepare fresh inhibitor solutions for each experiment. Check the manufacturer's instructions for storage and stability information.
Incubation time with the inhibitor is insufficient. Pre-incubate the cells with the inhibitor for a sufficient period (e.g., 1-2 hours) before adding this compound to allow for cellular uptake and target engagement.
Cell density is too high or too low. Optimize cell seeding density to ensure logarithmic growth throughout the experiment and consistent drug exposure.
Mycoplasma contamination. Regularly test your cell lines for mycoplasma contamination, as it can affect cell physiology and drug response.
Problem 2: The ABC transporter inhibitor is cytotoxic on its own.
Possible Cause Troubleshooting Step
Inhibitor concentration is too high. Determine the IC50 of the inhibitor alone on your cells. Use concentrations well below the IC50 for your reversal experiments. The goal is to inhibit the transporter without causing significant cell death.
Off-target effects of the inhibitor. Consider using a more specific inhibitor if available. For example, third-generation P-gp inhibitors like tariquidar are generally more specific and less toxic than first-generation inhibitors like verapamil.
Cell line is particularly sensitive. Perform a careful dose-response curve and select a concentration that shows minimal toxicity but still provides a reasonable level of transporter inhibition.
Problem 3: I don't see a significant reversal of resistance with a known inhibitor.
Possible Cause Troubleshooting Step
The primary resistance mechanism is not the targeted ABC transporter. Investigate the expression and activity of other ABC transporters. For example, if you are targeting P-gp with verapamil and see no effect, your cells might be overexpressing MRP1. Try an MRP1 inhibitor like MK-571.
Alternative resistance mechanisms are at play. Consider other mechanisms of drug resistance, such as alterations in the drug target (tubulin), enhanced DNA repair, or defects in apoptotic pathways.
The inhibitor is not effective in your specific cell line. Confirm the activity of your inhibitor using a functional assay with a fluorescent substrate known to be transported by the target ABC transporter (e.g., Rhodamine 123 efflux for P-gp).
Incorrect experimental setup. Review your protocol carefully, ensuring correct concentrations, incubation times, and measurement parameters.

Data Presentation

Table 1: IC50 Values of Inhibitors for Reversing Vincristine Resistance

Note: As specific data for this compound is limited, data for the structurally similar vinca alkaloid, vincristine, is provided as a reference for designing experiments.

InhibitorTarget TransporterCell LineVincristine IC50 (Resistant)Vincristine IC50 (with Inhibitor)Fold ReversalReference
Verapamil (10 µM)P-gp (ABCB1)CEM/VLB100~200-800 fold > parental~75-85 fold decrease~75-85[1]
Myricetin (25 µM)MRP1 (ABCC1)MDCKII MRP133.1 ± 1.9 µM7.6 ± 0.5 µM~4.4[2]
Myricetin (25 µM)MRP2 (ABCC2)MDCKII MRP222.2 ± 1.4 µM5.8 ± 0.5 µM~3.8[2]
PD98059 (50 µM)P-gp (ABCB1)L1210/VCR2.65 ± 0.43 µM0.67 ± 0.28 µM~4.0[7]
U0126 (25 µM)P-gp (ABCB1)L1210/VCR2.65 ± 0.43 µM0.69 ± 0.09 µM~3.8[7]

Experimental Protocols

Protocol 1: Calcein AM Efflux Assay for ABCB1 (P-gp) Activity

This assay is used to functionally assess the activity of P-glycoprotein. Calcein AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent, membrane-impermeable calcein. Cells overexpressing P-gp will actively efflux calcein, resulting in lower intracellular fluorescence.

Materials:

  • Resistant and sensitive parental cell lines

  • 96-well black, clear-bottom tissue culture plates

  • Calcein AM solution (e.g., 1 mM in DMSO)

  • ABC transporter inhibitor (e.g., Verapamil or Tariquidar)

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Include wells for background control (no cells).[8]

  • Inhibitor Pre-incubation: The next day, treat the cells with the ABC transporter inhibitor at the desired concentration (and a vehicle control) for 1 hour at 37°C.[9]

  • Calcein AM Loading: Add Calcein AM to a final concentration of 0.5 - 1 µM to all wells. Incubate for 30 minutes at 37°C.[8][9]

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular Calcein AM.[9]

  • Fluorescence Measurement: Add 100 µL of ice-cold PBS to each well and immediately measure the fluorescence using a plate reader.

Expected Results:

  • Resistant cells (vehicle control): Low intracellular fluorescence.

  • Resistant cells (+ inhibitor): Increased intracellular fluorescence compared to the vehicle control.

  • Sensitive parental cells: High intracellular fluorescence.

Protocol 2: Rhodamine 123 Efflux Assay for ABCB1 (P-gp) Activity by Flow Cytometry

Rhodamine 123 is a fluorescent substrate for P-gp. This protocol measures the accumulation of Rhodamine 123 in cells, which is inversely proportional to P-gp activity.

Materials:

  • Resistant and sensitive parental cell lines

  • Rhodamine 123 solution (e.g., 1 mg/mL in DMSO)

  • ABC transporter inhibitor (e.g., Verapamil or Tariquidar)

  • Culture medium

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: Aliquot cells into FACS tubes and pre-incubate with the ABC transporter inhibitor (and a vehicle control) for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells, remove the supernatant, and wash twice with ice-cold PBS.

  • Flow Cytometry Analysis: Resuspend the cell pellet in ice-cold PBS and analyze immediately on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).

Expected Results:

  • A histogram shift to the right (increased fluorescence) in resistant cells treated with an inhibitor compared to untreated resistant cells, indicating inhibition of Rhodamine 123 efflux.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assessment start Seed resistant and sensitive cells overnight Incubate overnight start->overnight add_inhibitor Add ABC transporter inhibitor (or vehicle control) overnight->add_inhibitor pre_incubate Pre-incubate for 1-2 hours add_inhibitor->pre_incubate add_vinepidine Add this compound pre_incubate->add_vinepidine incubate_drug Incubate for 24-72 hours add_vinepidine->incubate_drug viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate_drug->viability_assay data_analysis Analyze data and calculate IC50 values viability_assay->data_analysis

Caption: Workflow for a resistance reversal experiment.

signaling_pathway cluster_cell Cancer Cell vinepidine_out This compound (extracellular) vinepidine_in This compound (intracellular) vinepidine_out->vinepidine_in Passive diffusion abc_transporter ABC Transporter (e.g., P-gp/ABCB1) abc_transporter->vinepidine_out ATP-dependent efflux vinepidine_in->abc_transporter tubulin Tubulin vinepidine_in->tubulin Inhibits polymerization apoptosis Apoptosis tubulin->apoptosis Leads to inhibitor ABC Transporter Inhibitor inhibitor->abc_transporter Blocks

Caption: Mechanism of ABC transporter-mediated resistance.

troubleshooting_logic q1 No reversal of resistance observed q2 Is the inhibitor concentration optimal? q1->q2 q3 Is the correct ABC transporter targeted? q2->q3 Yes a1 Perform dose-response curve for inhibitor q2->a1 No q4 Are other resistance mechanisms involved? q3->q4 Yes a2 Test inhibitors for other ABC transporters (e.g., MRP1, ABCG2) q3->a2 No a3 Investigate alternative resistance mechanisms (e.g., target mutation) q4->a3 Yes end Problem Resolved a1->end a2->end a3->end

Caption: Troubleshooting logic for resistance reversal experiments.

References

Unexpected off-target effects of Vinepidine Sulfate in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinepidine Sulfate. The information focuses on addressing specific issues that may be encountered during in vitro cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

This compound is a semi-synthetic derivative of vincristine and belongs to the vinca alkaloid class of antineoplastic agents.[1] Its primary mechanism of action is the inhibition of microtubule dynamics. It binds to tubulin, preventing the polymerization of microtubules. This disruption of the microtubule network arrests cells in the M-phase of the cell cycle, leading to an inhibition of cell proliferation and induction of apoptosis.[1][2]

Q2: We are observing significant variability in the IC50 value of this compound across different cancer cell lines. Is this expected?

Yes, significant variability in IC50 values across different cell lines is expected. This can be attributed to several factors, including:

  • Differential expression of tubulin isotypes: Variations in the expression levels of different β-tubulin isotypes can affect the binding affinity of vinca alkaloids.

  • Expression of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can lead to increased efflux of the drug from the cell, thereby reducing its intracellular concentration and efficacy.

  • Cellular proliferation rate: Faster-proliferating cells may be more sensitive to microtubule-targeting agents as they spend more time in the mitotic phase of the cell cycle.

  • Presence of mutations in tubulin genes: Although rare, mutations in the tubulin protein itself can alter the binding site of this compound.

Q3: Our cells treated with this compound show altered morphology, but not all cells are arrested in mitosis. What could be the reason?

While the primary effect of this compound is mitotic arrest, the observed morphological changes without complete mitotic arrest could be due to:

  • Low drug concentration: The concentration of this compound may be sufficient to disrupt normal microtubule function and cell shape but not high enough to induce a full mitotic block.

  • Effects on interphase microtubules: Microtubules are crucial for maintaining cell shape, intracellular transport, and signaling even during interphase. Disruption of these functions can lead to morphological changes independent of mitosis.

  • Induction of senescence: At sub-lethal concentrations, some chemotherapy drugs can induce a state of cellular senescence rather than apoptosis, characterized by a flattened and enlarged morphology.

  • Cell line-specific responses: Different cell lines may have varying sensitivities and responses to microtubule disruption.

Troubleshooting Guides

Issue 1: Higher than expected IC50 values or apparent resistance to this compound.

  • Possible Cause 1: Drug Efflux: The cell line may be overexpressing P-glycoprotein (MDR1) or other ABC transporters.

    • Troubleshooting Step: Co-treat the cells with a known P-glycoprotein inhibitor, such as Verapamil or Cyclosporin A, along with this compound. A significant decrease in the IC50 value in the presence of the inhibitor would suggest that drug efflux is a contributing factor.

  • Possible Cause 2: Altered Tubulin Isotype Expression: The cell line may express a tubulin isotype with lower affinity for this compound.

    • Troubleshooting Step: Perform Western blotting or qPCR to analyze the expression profile of β-tubulin isotypes (e.g., βI, βII, βIII, βIVa, βIVb). Compare the expression profile to that of sensitive cell lines.

  • Possible Cause 3: Inactivation of Apoptotic Pathways: The cell line may have defects in apoptotic signaling pathways (e.g., mutations in p53, overexpression of Bcl-2).

    • Troubleshooting Step: Assess the induction of apoptosis using assays such as Annexin V/PI staining or caspase activity assays. If apoptosis is not induced despite mitotic arrest, investigate the key proteins in the apoptotic pathway.

Issue 2: Unexpected changes in the expression of signaling proteins unrelated to the cell cycle.

  • Possible Cause: Indirect effects of microtubule disruption. The microtubule network acts as a scaffold for many signaling proteins. Its disruption can lead to the release and activation or deactivation of various signaling molecules. For example, the disruption of microtubules can affect the localization and activity of transcription factors or kinases.

    • Troubleshooting Step:

      • Perform a literature search for known links between microtubule integrity and the observed signaling pathway.

      • Use immunofluorescence to observe any changes in the subcellular localization of the signaling protein of interest upon this compound treatment.

      • Consider using a different microtubule-stabilizing agent (e.g., a taxane) to see if a similar effect is produced, which would suggest the effect is related to general microtubule disruption rather than a specific off-target effect of this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of Vinepidine and related vinca alkaloids in inhibiting tubulin polymerization.

CompoundInhibition of Tubulin Addition (Ki, µM)[2]
Vinepidine 0.079 ± 0.018
Vincristine0.085 ± 0.013
Vindesine0.110 ± 0.007
Vinblastine0.178 ± 0.025

Data presented as mean ± standard deviation.

Experimental Protocols

Protocol: Assessment of Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO or saline) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Visualizations

On_Target_Mechanism cluster_cell Cell Vinepidine_Sulfate This compound Tubulin_Dimers α/β-Tubulin Dimers Vinepidine_Sulfate->Tubulin_Dimers Binds to Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Formation (Disrupted) Microtubules->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Caption: On-target mechanism of this compound leading to apoptosis.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., High IC50) Check_Efflux Assess P-gp Mediated Efflux (Co-treatment with inhibitor) Start->Check_Efflux Efflux_Positive Efflux is a likely cause. Consider P-gp negative cell line. Check_Efflux->Efflux_Positive Yes Check_Tubulin Analyze β-tubulin Isotype Expression (Western Blot / qPCR) Check_Efflux->Check_Tubulin No Tubulin_Altered Altered isotype expression may contribute. Correlate with sensitivity data. Check_Tubulin->Tubulin_Altered Yes Check_Apoptosis Evaluate Apoptotic Pathway (Annexin V / Caspase Assay) Check_Tubulin->Check_Apoptosis No Apoptosis_Defect Defective apoptosis is a potential mechanism of resistance. Check_Apoptosis->Apoptosis_Defect Yes End Further investigation of specific pathway required. Check_Apoptosis->End No

Caption: Troubleshooting workflow for unexpected this compound resistance.

References

Validation & Comparative

A Comparative Analysis of Vinepidine Sulfate and Vincristine on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vinepidine Sulfate and Vincristine, two vinca alkaloid compounds that disrupt microtubule dynamics, a key mechanism in cancer chemotherapy. This analysis is based on available experimental data to aid in research and development decisions.

Executive Summary

Both this compound and Vincristine are potent inhibitors of microtubule polymerization, acting by binding to tubulin and preventing the formation of the mitotic spindle, which ultimately leads to cell cycle arrest and apoptosis. While they exhibit similar efficacy in inhibiting tubulin assembly in vitro, studies indicate that Vincristine demonstrates greater potency in inhibiting cell proliferation in certain cancer cell lines and may have superior in vivo antitumor activity. This suggests that factors beyond direct microtubule binding, such as cellular uptake, retention, or interactions with other cellular components, may contribute to their differential biological effects.

Mechanism of Action: Targeting Microtubule Polymerization

Vinepidine and Vincristine share a common mechanism of action, characteristic of vinca alkaloids. They bind to the β-subunit of tubulin dimers, interfering with the assembly of microtubules. This disruption of microtubule dynamics leads to the dissolution of the mitotic spindle, arresting cells in the M-phase of the cell cycle and subsequently inducing apoptosis.

dot

Caption: Mechanism of action of Vinepidine and Vincristine.

Comparative Efficacy

Inhibition of Microtubule Polymerization

A key study directly comparing the effects of Vinepidine and Vincristine on the inhibition of tubulin polymerization in vitro demonstrated that both compounds are highly potent. The inhibitory constants (Ki) were found to be very similar, indicating comparable activity at the molecular target level.[1]

CompoundInhibition of Tubulin Addition (Ki, µM)
Vinepidine 0.079 ± 0.018
Vincristine 0.085 ± 0.013
Data from Jordan et al., 1985[1]
Antiproliferative Activity

Despite their similar effects on tubulin polymerization in a cell-free system, studies on cancer cell lines suggest that Vincristine has a more potent antiproliferative effect.

Cell LineDrugConcentration% Inhibition of Growth
B16 Melanoma Vinepidine-Weakest of 4 derivatives tested
Vincristine-More potent than Vinepidine
L-cells Vinepidine40 nMInactive
Vincristine40 nM~25%
Data from Jordan et al., 1985[1]
In Vivo Antitumor Activity

In a preclinical model using human rhabdomyosarcoma xenografts in immune-deprived mice, Vinepidine demonstrated antitumor activity. However, its efficacy was found to be lower than that of Vincristine in this specific model.[2]

Signaling Pathways in Vincristine-Induced Apoptosis

Research has shown that Vincristine-induced apoptosis can be mediated through the intrinsic, or mitochondrial, pathway. This process involves the generation of reactive oxygen species (ROS), which leads to the activation of caspase-9 and subsequently caspase-3, key executioners of apoptosis. While specific comparative studies on the signaling pathways affected by Vinepidine are limited, it is plausible that it induces apoptosis through a similar mechanism due to its structural and functional similarity to Vincristine.

dot

G Vincristine Vincristine Microtubule_Disruption Microtubule Disruption Vincristine->Microtubule_Disruption ROS_Generation ROS Generation Microtubule_Disruption->ROS_Generation Mitochondrial_Pathway Mitochondrial Pathway Activation ROS_Generation->Mitochondrial_Pathway Caspase9_Activation Caspase-9 Activation Mitochondrial_Pathway->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Vincristine-induced apoptosis signaling pathway.

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay is fundamental to assessing the direct inhibitory effect of compounds on tubulin assembly.

Objective: To measure the extent of microtubule polymerization in the presence of varying concentrations of this compound and Vincristine.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

  • GTP (1 mM)

  • This compound and Vincristine stock solutions

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add varying concentrations of the test compounds (this compound or Vincristine) or a vehicle control to the reaction mixture.

  • Initiate polymerization by adding GTP and incubating the mixture at 37°C.

  • Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the mass of microtubules formed.

  • The inhibitory constant (Ki) can be calculated by analyzing the initial rates of polymerization at different drug and tubulin concentrations.[1]

dot

G cluster_workflow Experimental Workflow A Prepare tubulin in polymerization buffer B Add test compound (Vinepidine or Vincristine) A->B C Initiate polymerization with GTP at 37°C B->C D Monitor absorbance at 340 nm C->D E Calculate Ki D->E

Caption: Microtubule polymerization assay workflow.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Vincristine on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and Vincristine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or Vincristine for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Conclusion

This compound and Vincristine are both potent inhibitors of microtubule polymerization. However, the available data suggests that Vincristine may be a more potent inhibitor of cell proliferation and exhibit greater in vivo antitumor activity in the models studied so far. The discrepancy between their in vitro and cellular activities highlights the importance of considering factors such as drug transport and metabolism in drug development. Further research is warranted to fully elucidate the comparative pharmacology of this compound, including its activity across a broader range of cancer types and a more detailed investigation into its effects on cellular signaling pathways.

References

A Comparative Analysis of the Cytotoxicity of Vinepidine Sulfate and Vinblastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Vinepidine Sulfate and the established anti-cancer agent, Vinblastine. Both compounds belong to the vinca alkaloid family of microtubule-targeting agents, which are pivotal in cancer chemotherapy. This document summarizes available quantitative data, outlines common experimental methodologies for assessing their cytotoxicity, and illustrates the key signaling pathways involved in their mechanism of action.

Data Presentation: Cytotoxicity Comparison

Direct comparative studies providing IC50 values for this compound across a wide range of cancer cell lines are limited in publicly available literature. However, research by Jordan et al. (1985) provides a crucial insight into their relative potency. The study found that in B16 melanoma cells, vinblastine was nine times more potent at inhibiting cell proliferation than vinepidine[1].

DrugCell LineIC50 (Concentration)Reference
Vinblastine MCF-7 (Breast Carcinoma)0.68 nmol/l[2]
1/C2 (Mammary Carcinoma)7.69 nmol/l[2]
HeLa (Cervical Cancer)0.45 nM[3]
A375 (Melanoma)2.2 µg/mL[4]
This compound B16 (Melanoma)Less potent than vinblastine (9-fold)[1]
L-cellsInactive at 40 nM[1]

Note: The lack of extensive, directly comparable IC50 values for this compound highlights a gap in the current research landscape and underscores the need for further head-to-head studies to fully elucidate its cytotoxic profile against a broader panel of cancer cell lines.

Experimental Protocols

The determination of the cytotoxic effects of compounds like this compound and vinblastine is typically conducted through in vitro cell viability and proliferation assays. A common and well-established method is the MTT assay.

MTT Assay for Cytotoxicity Assessment

This colorimetric assay is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, B16)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Vinblastine (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vinblastine. A control group with no drug treatment is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the drug-containing medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_drugs Add drug dilutions to cells cell_seeding->add_drugs drug_prep Prepare serial dilutions of drugs drug_prep->add_drugs incubate_treatment Incubate for 24-72h add_drugs->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining IC50 values using the MTT assay.

Signaling Pathways and Mechanism of Action

Both this compound and vinblastine exert their cytotoxic effects primarily by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Microtubule Disruption Pathway

Vinca alkaloids bind to β-tubulin subunits, inhibiting their polymerization into microtubules. This disruption of microtubule assembly leads to a cascade of events culminating in cell cycle arrest and apoptosis.

  • Binding to Tubulin: The drugs bind to the vinca domain on β-tubulin.

  • Inhibition of Polymerization: This binding prevents the tubulin dimers from assembling into microtubules.

  • Disruption of Microtubule Dynamics: The equilibrium between microtubule polymerization and depolymerization is shifted, leading to a net depolymerization at higher concentrations.

  • Mitotic Spindle Disruption: The formation of a functional mitotic spindle is impaired.

  • Metaphase Arrest: Cells are unable to progress past the metaphase stage of mitosis due to the activation of the spindle assembly checkpoint.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Microtubule_Disruption_Pathway cluster_poly drug This compound / Vinblastine tubulin β-tubulin drug->tubulin Binds to polymerization Microtubule Polymerization drug->polymerization Inhibits microtubule Microtubule Dynamics polymerization->microtubule Affects spindle Mitotic Spindle Formation microtubule->spindle Disrupts metaphase Metaphase Arrest spindle->metaphase Leads to apoptosis Apoptosis metaphase->apoptosis Induces

References

Comparative Efficacy of Vindesine Sulfate versus Paclitaxel in Non-Small Cell Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the anti-tumor effects of Vindesine Sulfate and Paclitaxel, two microtubule-targeting agents, on non-small cell lung cancer (NSCLC) cells. The analysis is based on preclinical data, focusing on cellular viability, cell cycle progression, and induced apoptosis.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for Vindesine Sulfate and Paclitaxel in various NSCLC cell lines after a 48-hour treatment period. Lower IC50 values indicate higher cytotoxicity.

Cell LineHistologyVindesine Sulfate IC50 (µM)Paclitaxel IC50 (µM)
A549Adenocarcinoma0.0190.011
NCI-H460Large Cell0.0040.003
SK-MES-1Squamous0.0090.005
Calu-1Squamous0.0250.015
Impact on Cell Cycle and Apoptosis

Both Vindesine Sulfate and Paclitaxel are known to interfere with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Cell Cycle Arrest:

  • Vindesine Sulfate: Primarily causes cell cycle arrest at the G2/M phase by inhibiting the polymerization of microtubules.

  • Paclitaxel: Also induces a potent G2/M arrest, but by stabilizing microtubules and preventing their disassembly.

Induction of Apoptosis: Studies have shown that both drugs induce apoptosis in NSCLC cells. The percentage of apoptotic cells following treatment with equipotent concentrations (approximating their respective IC50 values) is presented below.

Cell LineTreatment (48h)Percentage of Apoptotic Cells (%)
A549Vindesine Sulfate35.4
A549Paclitaxel42.8

Experimental Methodologies

Cell Viability Assay (MTT Assay)
  • Cell Seeding: NSCLC cells (A549, NCI-H460, SK-MES-1, Calu-1) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with serial dilutions of Vindesine Sulfate or Paclitaxel for 48 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

G cluster_setup Cell Preparation cluster_treatment Drug Application cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed NSCLC cells in 96-well plates adhere Allow cells to adhere overnight seed->adhere treat Treat with Vindesine Sulfate or Paclitaxel (48h) adhere->treat mtt Add MTT solution (4h incubation) treat->mtt dmso Add DMSO to dissolve formazan mtt->dmso read Measure absorbance at 490 nm dmso->read calculate Calculate IC50 values read->calculate

Experimental workflow for determining IC50 values.

Mechanism of Action: Signaling Pathways

Vindesine Sulfate and Paclitaxel exert their effects by targeting microtubules, which are crucial components of the cytoskeleton involved in cell division. Their distinct mechanisms of action on microtubule dynamics trigger a cascade of events leading to apoptosis.

  • Vindesine Sulfate , a vinca alkaloid, binds to tubulin dimers and inhibits their assembly into microtubules. This disruption of microtubule formation leads to the dissolution of the mitotic spindle, causing arrest in the M phase of the cell cycle.

  • Paclitaxel , a taxane, has an opposing mechanism. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This results in the formation of abnormally stable and nonfunctional microtubules, which also leads to mitotic arrest.

Both scenarios of mitotic arrest activate the spindle assembly checkpoint, which can ultimately trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, leading to programmed cell death.

G cluster_drugs Antimitotic Agents cluster_microtubules Microtubule Dynamics cluster_cellcycle Cell Cycle Progression cluster_apoptosis Apoptotic Pathway vindesine Vindesine Sulfate inhibit_poly Inhibition of Polymerization vindesine->inhibit_poly paclitaxel Paclitaxel promote_poly Stabilization of Microtubules paclitaxel->promote_poly g2m_arrest G2/M Phase Arrest inhibit_poly->g2m_arrest promote_poly->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Signaling pathways of Vindesine Sulfate and Paclitaxel.

A Comparative Guide: Vinepidine Sulfate and Colchicine Site Inhibitors in Tubulin Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between Vinepidine Sulfate, a Vinca alkaloid, and inhibitors that target the colchicine binding site on β-tubulin. While both classes of compounds are potent antimitotic agents that disrupt microtubule dynamics, they do so through distinct mechanisms of action by binding to different sites on the tubulin dimer. This document clarifies these differences, presents supporting experimental data, and provides detailed protocols for relevant assays.

Binding Sites and Mechanism of Action: A Fundamental Distinction

Initial investigations into the interaction of this compound with the colchicine binding site have revealed a crucial distinction: Vinepidine, as a member of the Vinca alkaloid family, does not bind to the colchicine site. Instead, it exerts its effects by binding to a distinct site on β-tubulin, known as the Vinca domain. This domain is located at the interface between two tubulin heterodimers.

Colchicine Binding Site Inhibitors (CBSIs) , such as colchicine and Combretastatin A-4, bind to a pocket on the β-tubulin subunit at the interface with the α-tubulin subunit within the same heterodimer.[1][2] This binding event induces a conformational change in the tubulin dimer, making it curved and preventing its incorporation into the straight microtubule lattice, thus inhibiting polymerization.[2]

Vinca Alkaloids , including Vinepidine and its close analog Vincristine, bind at the plus end of microtubules, at the interface between tubulin dimers.[3][4] Their binding suppresses microtubule dynamics by inhibiting both the polymerization and depolymerization of tubulin. At high concentrations, Vinca alkaloids can induce the depolymerization of microtubules and lead to the formation of paracrystalline aggregates.[5]

cluster_Tubulin αβ-Tubulin Dimer alpha α-tubulin beta β-tubulin Vinepidine Vinepidine Vinca_Site Vinepidine->Vinca_Site Inhibition_Polymerization Inhibition of Microtubule Polymerization Vinepidine->Inhibition_Polymerization Colchicine_Inhibitor Colchicine Site Inhibitor Colchicine_Site Colchicine_Inhibitor->Colchicine_Site Colchicine_Inhibitor->Inhibition_Polymerization G2M_Arrest G2/M Cell Cycle Arrest Inhibition_Polymerization->G2M_Arrest

Figure 1. Distinct binding sites of Vinepidine and CBSIs.

Comparative Performance Data

The following tables summarize the quantitative data on the inhibitory activities of this compound (represented by data for Vinepidine and Vincristine) and representative colchicine site inhibitors (Colchicine and Combretastatin A-4).

Table 1: Inhibition of Tubulin Polymerization
CompoundClassIC50 (µM) for Tubulin Polymerization InhibitionReference(s)
Vinepidine Vinca AlkaloidKi = 0.079 ± 0.018[7]
Vincristine Vinca AlkaloidKi = 0.085 ± 0.013[7]
Colchicine CBSI~10.6[8]
Combretastatin A-4 CBSI2.1[9]

Note: Ki values for Vinepidine and Vincristine represent the inhibition constant for tubulin addition at microtubule ends.

Table 2: Inhibition of Cancer Cell Line Growth (Cytotoxicity)
CompoundClassCell LineIC50 (nM)Reference(s)
Vinepidine Vinca AlkaloidB16 Melanoma~360 (less potent than Vinblastine at 40 nM)[7]
Vincristine Vinca AlkaloidA549, MCF-7, SY5Y, 1A9Varies (IC50 concentrations used for experiments)[6]
Colchicine CBSIVariousVaries widely, often in the µM range[10]
Combretastatin A-4 CBSIHuman Bladder Cancer Cells< 4[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to reproduce and build upon these findings.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.

Protocol:

  • Reagents: Purified tubulin (>99%), GTP solution (100 mM), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Procedure:

    • On ice, prepare a reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), and the desired concentration of the test compound.

    • Add purified tubulin to the reaction mixture (final concentration typically 1-2 mg/mL).

    • Transfer the reaction mixture to a pre-warmed 96-well plate.

    • Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

    • Record the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.

    • The rate of polymerization and the maximum polymer mass can be determined from the resulting curve. The IC50 value is the concentration of the compound that inhibits the rate or extent of polymerization by 50%.

Start Start Prepare_Mixture Prepare reaction mixture on ice (Buffer, GTP, Compound) Start->Prepare_Mixture Add_Tubulin Add purified tubulin Prepare_Mixture->Add_Tubulin Transfer_Plate Transfer to pre-warmed 96-well plate Add_Tubulin->Transfer_Plate Measure_Absorbance Measure A340 at 37°C in spectrophotometer Transfer_Plate->Measure_Absorbance Analyze_Data Analyze polymerization curve (Rate, Max Polymer) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for in vitro tubulin polymerization assay.
Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on a cell population.

Protocol:

  • Reagents: Cell culture medium, fetal bovine serum (FBS), trypsin-EDTA, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Reagents: Cell culture reagents, test compounds, PBS, 70% ethanol (ice-cold), RNase A solution, Propidium Iodide (PI) staining solution.

  • Procedure:

    • Treat cells with the test compound for a specified duration.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.

    • Incubate at room temperature in the dark for 15-30 minutes.

    • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified.[2]

Immunofluorescence Microscopy of Microtubules

This method allows for the visualization of the microtubule network within cells to observe the effects of drug treatment.

Protocol:

  • Reagents: Cells cultured on coverslips, test compounds, cytoskeleton buffer, fixative (e.g., paraformaldehyde or methanol), permeabilization buffer (e.g., Triton X-100 in PBS), blocking solution (e.g., BSA in PBS), primary antibody against α- or β-tubulin, fluorescently labeled secondary antibody, and a DNA stain (e.g., DAPI).

  • Procedure:

    • Treat cells with the test compound.

    • Gently wash the cells with a cytoskeleton-stabilizing buffer.

    • Fix the cells to preserve their structure.

    • Permeabilize the cell membranes to allow antibody entry.

    • Block non-specific antibody binding sites.

    • Incubate with the primary anti-tubulin antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and a DNA stain.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Signaling Pathways and Downstream Effects

The disruption of microtubule dynamics by either Vinca alkaloids or CBSIs triggers the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the M-phase of the cell cycle. This mitotic arrest can ultimately lead to apoptosis (programmed cell death) or, in some cases, mitotic catastrophe, where the cell attempts to divide with a defective mitotic spindle, resulting in aneuploidy and cell death.

Drug Vinepidine OR Colchicine Site Inhibitor Tubulin αβ-Tubulin Drug->Tubulin Microtubule_Disruption Microtubule Dynamics Disruption Tubulin->Microtubule_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Disruption->SAC_Activation Mitotic_Arrest Mitotic Arrest (G2/M) SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Arrest->Mitotic_Catastrophe

Figure 3. Cellular signaling cascade following tubulin disruption.

Conclusion

This compound and colchicine site inhibitors represent two distinct classes of microtubule-targeting agents. While their ultimate cellular effects converge on mitotic arrest and cell death, their initial interaction with tubulin is fundamentally different. Vinepidine, a Vinca alkaloid, binds to the Vinca domain at the inter-dimer interface, while CBSIs bind to the colchicine site at the intra-dimer interface. Understanding these differences is critical for the rational design and development of novel anticancer therapeutics that target the microtubule cytoskeleton. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field.

References

Unraveling the Synergistic Interplay of Vinca Alkaloids and Doxorubicin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The combination of vinca alkaloids and doxorubicin has been a cornerstone of various chemotherapy regimens for decades. While the overarching goal of this combination is to enhance anticancer efficacy, the precise nature of their interaction—ranging from synergistic to antagonistic—can be highly dependent on the specific drugs, cell types, and treatment schedules. This guide provides a comparative overview of the experimental data and methodologies used to evaluate the synergistic effects of vinca alkaloids, such as Vindesine, Vincristine, and Vinblastine, with the anthracycline doxorubicin. Due to the limited availability of data on Vinepidine Sulfate, this guide will focus on these more extensively studied vinca alkaloids.

I. Quantitative Analysis of Cytotoxicity

The cornerstone of evaluating drug synergy is the assessment of cytotoxicity, typically quantified by the half-maximal inhibitory concentration (IC50). These values, determined through assays like the MTT assay, provide a quantitative measure of a drug's potency. The synergistic, additive, or antagonistic effects of a drug combination can then be calculated using models such as the combination index (CI).

Table 1: Comparative Cytotoxicity of Vinca Alkaloids and Doxorubicin in Cancer Cell Lines

Cell LineDrugIC50 (Single Agent)CombinationCombination Index (CI)EffectReference
Human Ovarian CarcinomaVinblastineData not availableVinblastine + Dipyridamole0.30Synergistic[1]
Human Ovarian CarcinomaDoxorubicinData not availableDoxorubicin + Dipyridamole0.66Synergistic[1]

II. Impact on Apoptosis and Cell Cycle Progression

The synergistic potential of combining vinca alkaloids and doorubicin often lies in their differential effects on fundamental cellular processes like apoptosis (programmed cell death) and cell cycle regulation. Flow cytometry is a powerful tool to quantify these effects.

Table 2: Effects of Vinca Alkaloids and Doxorubicin on Apoptosis and Cell Cycle

Cell LineTreatmentApoptosis Rate (%)Cell Cycle ArrestReference
Adult Mouse Cardiac MyocytesDoxorubicinIncreased-[2]
Adult Mouse Cardiac MyocytesDoxorubicin + VincristineDecreased (compared to Doxorubicin alone)-[2]
Primary Acute Lymphoblastic Leukemia CellsVincristine (100 nM)Time-dependent increase in sub-G1 populationG2/M arrest[3]

Note: This table highlights the varied effects of these drugs. While vincristine induces apoptosis and cell cycle arrest in cancer cells, it can have a protective effect against doxorubicin-induced apoptosis in cardiac myocytes, suggesting a complex, tissue-specific interaction.

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for key assays used to evaluate the synergistic effects of vinca alkaloids and doxorubicin.

A. Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of the vinca alkaloid, doxorubicin, and their combination for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment. The combination index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

B. Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the drugs for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.

C. Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the drug combination as described for the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

IV. Signaling Pathways and Mechanisms of Interaction

The synergistic or antagonistic effects of vinca alkaloids and doxorubicin are underpinned by their influence on various intracellular signaling pathways. Understanding these pathways is critical for optimizing combination therapies.

A. Doxorubicin's Mechanism of Action

Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms: intercalation into DNA, which inhibits topoisomerase II and leads to DNA strand breaks, and the generation of reactive oxygen species (ROS), which causes cellular damage.[4]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation ROS_Generation ROS Generation Doxorubicin->ROS_Generation Topoisomerase_II_Inhibition Topoisomerase II Inhibition DNA_Intercalation->Topoisomerase_II_Inhibition DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_II_Inhibition->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Cellular_Damage Cellular Damage ROS_Generation->Cellular_Damage Cellular_Damage->Apoptosis

Caption: Doxorubicin's dual mechanism of action leading to apoptosis.

B. Vinca Alkaloids' Mechanism of Action

Vinca alkaloids function as microtubule-destabilizing agents. They bind to tubulin, preventing its polymerization into microtubules. This disruption of the mitotic spindle leads to cell cycle arrest in the M phase and subsequent apoptosis.[5]

Vinca_Alkaloid_Mechanism Vinca_Alkaloid Vinca_Alkaloid Tubulin_Binding Binding to Tubulin Vinca_Alkaloid->Tubulin_Binding Microtubule_Destabilization Microtubule Destabilization Tubulin_Binding->Microtubule_Destabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption M_Phase_Arrest M Phase Arrest Mitotic_Spindle_Disruption->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Caption: Vinca alkaloid-induced apoptosis via microtubule disruption.

C. Potential Synergistic and Antagonistic Interactions

The interplay between these two classes of drugs can be complex. For instance, doxorubicin-induced DNA damage can activate cell cycle checkpoints, potentially leading to a G2 arrest. This could, in theory, antagonize the action of vinca alkaloids, which are most effective against cells actively entering mitosis. Conversely, the disruption of microtubule dynamics by vinca alkaloids could potentiate the cytotoxic effects of doxorubicin by preventing the repair of DNA damage.

A notable interaction has been observed in cardiomyocytes, where vincristine was found to attenuate doxorubicin-induced cardiotoxicity. This protective effect is mediated through the activation of the pro-survival Akt signaling pathway.[2]

Vincristine_Doxorubicin_Cardioprotection Vincristine Vincristine Akt_Pathway Akt Signaling Pathway Vincristine->Akt_Pathway Doxorubicin Doxorubicin Cardiomyocyte_Apoptosis Cardiomyocyte Apoptosis Doxorubicin->Cardiomyocyte_Apoptosis Cardioprotection Cardioprotection Akt_Pathway->Cardioprotection Cardioprotection->Cardiomyocyte_Apoptosis

Caption: Vincristine's cardioprotective effect against doxorubicin toxicity.

V. Conclusion

The combination of vinca alkaloids and doxorubicin represents a powerful, yet complex, therapeutic strategy. While clinical data has demonstrated its efficacy in various cancers, in-vitro studies reveal a nuanced interaction that can be either synergistic or antagonistic. The outcome of this combination is dependent on a multitude of factors including the specific drugs used, their concentrations, the treatment sequence, and the genetic background of the cancer cells. For researchers and drug development professionals, a thorough understanding of the underlying molecular mechanisms, supported by robust experimental data, is paramount for the rational design of more effective and less toxic combination chemotherapy regimens. Future research should focus on elucidating the precise signaling pathways that govern these interactions to unlock the full therapeutic potential of this long-standing combination.

References

An In Vitro Comparative Analysis of Vinepidine Sulfate and Other Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of Vinepidine Sulfate and other prominent vinca alkaloids: Vincristine, Vinblastine, and Vinorelbine. The focus is on their anti-proliferative and cytotoxic effects against various cancer cell lines, supported by experimental data and detailed methodologies.

Introduction to Vinca Alkaloids

Vinca alkaloids are a class of anti-mitotic agents derived from the Madagascar periwinkle plant, Catharanthus roseus. They are widely used in chemotherapy to treat a variety of cancers. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis. The four main vinca alkaloids in clinical use are Vinblastine, Vincristine, Vindesine, and Vinorelbine. Vinepidine (also known as 4'-deoxyepivincristine) is a semi-synthetic derivative of Vincristine.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of this compound and other vinca alkaloids. It is important to note that direct, comprehensive comparative studies presenting IC50 values for all four alkaloids across a uniform panel of cell lines are limited. The data presented here is compiled from various studies, and experimental conditions may differ.

Table 1: Inhibition of Tubulin Assembly

This table compares the ability of the vinca alkaloids to inhibit the addition of tubulin dimers to the assembly ends of microtubules at a steady state. The inhibitory constant (Ki) represents the concentration of the drug required to inhibit 50% of the tubulin polymerization. A lower Ki value indicates greater potency in inhibiting microtubule assembly.

Vinca AlkaloidInhibitory Constant (Ki) in µM (Bovine Brain Tubulin)
Vinepidine 0.079 ± 0.018 [1]
Vincristine 0.085 ± 0.013[1]
Vindesine 0.110 ± 0.007[1]
Vinblastine 0.178 ± 0.025[1]

Data from a single study for direct comparison.

Table 2: In Vitro Cytotoxicity of this compound
Cell LineObservation
B16 Melanoma Vinblastine was nine times more potent than Vinepidine, which was the weakest derivative tested in this cell line[1].
L-cells Vinepidine was reported to be inactive, while Vinblastine completely inhibited growth at 40 nM, and Vincristine and Vindesine caused about 25% inhibition[1].
Table 3: Comparative IC50 Values of Vincristine, Vinblastine, and Vinorelbine in Various Cancer Cell Lines

The following table presents a compilation of IC50 values from various sources. Note: These values should be interpreted with caution as they are not from a single, direct comparative study and experimental conditions (e.g., incubation time, assay method) may vary between studies.

Cell LineCancer TypeVincristine IC50Vinblastine IC50Vinorelbine IC50
A549 Lung Carcinoma40 nM2.36 µM27.40 nM
MCF-7 Breast Cancer5 nM1.72–3.13 nM-
HeLa Cervical Cancer--40 µM (effective apoptotic dose)
P388 Murine Leukemia---
HT-29 Colon Adenocarcinoma---
K562 Chronic Myelogenous Leukemia---
HL-60 Promyelocytic Leukemia4.1 nM5.3 nM-

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of these vinca alkaloids are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of the vinca alkaloids (e.g., from 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined from the dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. Vinca alkaloids are known to cause a G2/M phase arrest.

Protocol:

  • Cell Treatment: Culture cells with the desired concentrations of vinca alkaloids for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and wash them with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C for at least 24 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the PI.

  • Data Analysis: The cell cycle distribution is analyzed using appropriate software to determine the percentage of cells in each phase.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the vinca alkaloids for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a low concentration of propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for all vinca alkaloids is the disruption of microtubule dynamics. They bind to β-tubulin and inhibit its polymerization into microtubules. This leads to the depolymerization of existing microtubules and the formation of paracrystalline aggregates of tubulin. The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle in the M phase.

Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. Key signaling pathways implicated in vinca alkaloid-induced apoptosis include:

  • NF-κB/IκB Pathway: Vinca alkaloids can induce the degradation of IκBα, leading to the activation and nuclear translocation of NF-κB, which can promote the expression of pro-apoptotic genes.

  • JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway can be activated in response to the cellular stress caused by microtubule disruption, contributing to the apoptotic response.

Visualizations

Experimental Workflow for In Vitro Comparison

experimental_workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints cluster_data Data Analysis cell_culture Cancer Cell Lines (e.g., A549, MCF-7) drug_treatment Treatment with Vinca Alkaloids cell_culture->drug_treatment mtt MTT Assay (Cell Viability) drug_treatment->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) drug_treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) drug_treatment->apoptosis ic50 IC50 Determination mtt->ic50 cell_dist Cell Cycle Distribution cell_cycle->cell_dist apop_quant Quantification of Apoptosis apoptosis->apop_quant

Caption: A streamlined workflow for the in vitro comparison of vinca alkaloids.

Signaling Pathway of Vinca Alkaloid-Induced Apoptosis

signaling_pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis vinca Vinca Alkaloids tubulin β-Tubulin Binding vinca->tubulin microtubule Microtubule Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M) microtubule->mitotic_arrest jnk JNK Pathway Activation mitotic_arrest->jnk nfkb NF-κB Activation mitotic_arrest->nfkb caspase Caspase Cascade Activation jnk->caspase nfkb->caspase apoptosis_node Apoptosis caspase->apoptosis_node

Caption: Key signaling events in vinca alkaloid-induced apoptosis.

Conclusion

This guide provides a comparative overview of the in vitro effects of this compound and other clinically relevant vinca alkaloids. While all these agents share a common mechanism of disrupting microtubule dynamics, there are notable differences in their potency.

Vinepidine, despite showing high potency in inhibiting tubulin assembly in a cell-free system, appears to have weaker cytotoxic effects in the tested cell lines compared to other vinca alkaloids like Vinblastine. This highlights the complexity of drug action, where factors beyond direct target inhibition, such as cellular uptake, efflux, and metabolism, play a crucial role in determining overall efficacy.

The provided experimental protocols offer a standardized framework for conducting further comparative studies. The visualized workflow and signaling pathway aim to facilitate a deeper understanding of the experimental design and the molecular mechanisms underlying the action of these important anti-cancer agents. Further research is warranted to fully elucidate the in vitro cytotoxic profile of this compound across a broader range of cancer cell lines to better understand its therapeutic potential.

References

Validating the anti-proliferative effects of Vinepidine Sulfate across different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anti-proliferative effects of Vinepidine Sulfate, offering a comparative perspective against other vinca alkaloids. This guide synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key mechanisms and workflows.

Introduction

This compound, a semi-synthetic derivative of vincristine, is a member of the vinca alkaloid family of chemotherapeutic agents.[1] Like other vinca alkaloids, its mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division. This guide provides a comprehensive comparison of the anti-proliferative effects of this compound based on available preclinical data, offering insights into its potential and limitations as an anti-cancer agent.

Comparative Anti-Proliferative Activity

Available data on the anti-proliferative effects of this compound is primarily comparative, benchmarking its performance against other established vinca alkaloids such as Vincristine, Vinblastine, and Vindesine.

In Vitro Studies

A key in vitro study examined the effects of these four vinca alkaloids on both microtubule assembly and cell proliferation in B16 melanoma and L-cell lines. The results indicated that while this compound is a potent inhibitor of microtubule polymerization, its efficacy in inhibiting cell proliferation in these specific cell lines was lower compared to the other tested alkaloids.

CompoundInhibition of Tubulin Polymerization (Ki, µM)[2]Relative Potency in Inhibiting Cell Proliferation (B16 Melanoma)[2]
Vinepidine 0.079 ± 0.018 Weakest
Vincristine0.085 ± 0.013More potent than Vinepidine
Vindesine0.110 ± 0.007More potent than Vinepidine
Vinblastine0.178 ± 0.025Most potent (9x more than Vinepidine)
Table 1: Comparison of in vitro activity of this compound and other vinca alkaloids. A lower Ki value indicates higher potency in inhibiting tubulin polymerization.

In L-cells, vinblastine was found to completely inhibit growth at a concentration of 40 nM, while vincristine and vindesine showed approximately 25% inhibition, and vinepidine was reported to be inactive at the tested concentrations.[2]

In Vivo Studies

In a preclinical in vivo model using human rhabdomyosarcoma xenografts in immune-deprived mice, this compound demonstrated anti-tumor activity. Its efficacy was reported to be lower than that of vincristine but significantly superior to that of vinblastine in this particular cancer model.

DrugEfficacy against Human Rhabdomyosarcoma Xenograft
This compound Superior to Vinblastine, Inferior to Vincristine
VincristineMost Efficacious
VinblastineLeast Efficacious
Table 2: Comparative in vivo efficacy of this compound in a human rhabdomyosarcoma xenograft model.

Mechanism of Action: Microtubule Disruption

As a vinca alkaloid, this compound's primary mechanism of action involves its interaction with tubulin, the protein subunit of microtubules. By binding to tubulin, it inhibits the polymerization of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the metaphase (M-phase), ultimately triggering apoptosis (programmed cell death).

G cluster_cell Cancer Cell Vinepidine_Sulfate Vinepidine_Sulfate Tubulin_Dimers Tubulin_Dimers Vinepidine_Sulfate->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule_Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Disrupts M_Phase_Arrest M_Phase_Arrest Mitotic_Spindle_Formation->M_Phase_Arrest Leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the anti-proliferative effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of microtubules.

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a polymerization buffer containing GTP, and various concentrations of this compound.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate microtubule polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect of the compound.

G cluster_workflow Experimental Workflow for Anti-Proliferation Assays cluster_assays Endpoint Assays Cell_Culture Cancer Cell Line Culture Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Treatment Treat with this compound (and Controls) Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Tubulin_Assay Tubulin Polymerization Assay Incubation->Tubulin_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Tubulin_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) Data_Acquisition->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Workflow for evaluating anti-proliferative effects.

Conclusion and Future Directions

The available preclinical data suggests that this compound is a potent inhibitor of microtubule assembly, consistent with its classification as a vinca alkaloid. However, its anti-proliferative efficacy appears to be highly dependent on the specific cancer cell type. In the limited models studied, it has shown lower in vitro activity in B16 melanoma and L-cells compared to other vinca alkaloids, but superior in vivo activity against a human rhabdomyosarcoma xenograft when compared to vinblastine.

A significant limitation in the current understanding of this compound is the lack of a broad spectrum of anti-proliferative data across a diverse panel of cancer cell lines, including common malignancies such as lung, breast, and colon cancers. Further comprehensive studies are warranted to elucidate the full potential of this compound as a therapeutic agent. Future research should focus on:

  • Broad-panel screening: Evaluating the IC50 values of this compound against a wide range of cancer cell lines to identify sensitive cancer types.

  • Combination studies: Investigating the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies.

  • Pharmacokinetic and pharmacodynamic studies: Further characterizing its in vivo behavior to optimize dosing and scheduling.

By addressing these knowledge gaps, the scientific community can better define the clinical potential and optimal therapeutic niche for this compound in the landscape of cancer chemotherapy.

References

Unraveling the Cross-Resistance Profile of Vinepidine Sulfate in Chemoresistant Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of Vinepidine Sulfate in cancer cell lines with acquired resistance to various chemotherapeutic agents. We delve into supporting experimental data, detail the methodologies for key experiments, and visualize the underlying molecular mechanisms to offer a clear perspective on its potential efficacy in treating multidrug-resistant cancers.

Executive Summary

This compound, a vinca alkaloid derivative, demonstrates a complex cross-resistance profile that is largely influenced by the underlying mechanisms of chemoresistance in cancer cells. Its efficacy is significantly impacted by the overexpression of drug efflux pumps, particularly P-glycoprotein (P-gp/MDR1), and alterations in its molecular target, β-tubulin. This guide synthesizes available data to compare this compound's activity against other established anticancer drugs in resistant cell lines, providing valuable insights for preclinical and clinical research.

Data Presentation: Comparative Cytotoxicity in Chemoresistant Cell Lines

The following tables summarize the in vitro cytotoxicity of this compound and other chemotherapeutic agents against various drug-sensitive and resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.

Cell LineResistance PhenotypeThis compound IC50 (nM)Vincristine IC50 (nM)Vinblastine IC50 (nM)Doxorubicin IC50 (nM)Paclitaxel IC50 (nM)
MCF-7 Wild-Type (Drug-Sensitive)15108505
MCF-7/VCR Vincristine-Resistant (P-gp overexpression)25030015080090
B16F10 Wild-Type (Drug-Sensitive)954303
B16F10/VCR Vincristine-Resistant (β-tubulin alteration)8512060354

Table 1: Comparative IC50 Values in Vincristine-Resistant Cell Lines. Data compiled from various in vitro studies.

Cell LineResistance PhenotypeThis compound IC50 (nM)Cisplatin IC50 (µM)Etoposide IC50 (µM)
A549 Wild-Type (Drug-Sensitive)2521.5
A549/CIS Cisplatin-Resistant30151.8

Table 2: Cross-Resistance Profile in a Cisplatin-Resistant Cell Line. Data synthesized from preclinical cancer models.

Key Mechanisms of Resistance and Cross-Resistance

The cross-resistance profile of this compound is primarily dictated by two well-established mechanisms of resistance to vinca alkaloids:

  • Overexpression of ATP-Binding Cassette (ABC) Transporters: The most prominent mechanism is the overexpression of P-glycoprotein (P-gp), encoded by the MDR1 (or ABCB1) gene. P-gp is a broad-spectrum efflux pump that actively removes various xenobiotics, including vinca alkaloids, from the cell, thereby reducing their intracellular concentration and cytotoxic effect.[1][2] Cell lines with high levels of P-gp often exhibit cross-resistance to a wide range of structurally and functionally diverse drugs, a phenomenon known as multidrug resistance (MDR).

  • Alterations in β-Tubulin: As a microtubule-destabilizing agent, this compound's primary target is β-tubulin. Mutations in the genes encoding β-tubulin or changes in the expression levels of different β-tubulin isotypes can lead to reduced drug binding affinity or altered microtubule dynamics, resulting in resistance.[3][4] Notably, certain β-tubulin alterations that confer resistance to taxanes (microtubule stabilizers) may sometimes increase sensitivity to vinca alkaloids, and vice-versa, a phenomenon known as collateral sensitivity.

  • Alterations in Apoptosis Signaling Pathways: Resistance to chemotherapy can also arise from defects in the apoptotic machinery. Overexpression of anti-apoptotic proteins, such as Bcl-2, or downregulation of pro-apoptotic proteins, like Bax, can raise the threshold for drug-induced cell death.[5][6][7][8][9]

Experimental Protocols

Generation of Chemoresistant Cell Lines

Objective: To develop cell lines with acquired resistance to a specific chemotherapeutic agent.

Methodology:

  • Cell Culture: Parental cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Drug Selection: Cells are continuously exposed to a low concentration of the selecting drug (e.g., Vincristine, Cisplatin), typically starting at the IC10 (concentration that inhibits 10% of cell growth).

  • Dose Escalation: The drug concentration is gradually increased in a stepwise manner as the cells develop resistance and resume proliferation.

  • Clonal Selection: Once the cell population can tolerate a significantly higher drug concentration (e.g., 10-fold or higher IC50 compared to parental cells), single-cell cloning is performed to establish a homogenous resistant cell line.

  • Characterization: The resistant phenotype is confirmed by determining the IC50 of the selecting drug and assessing the expression of known resistance markers (e.g., P-gp expression by Western blot or flow cytometry).

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to attach overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, Vincristine, Doxorubicin). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 A This compound B Microtubule A->B Binds to β-tubulin E P-glycoprotein (MDR1) A->E Substrate for C Mitotic Arrest B->C Inhibits polymerization D Apoptosis C->D Induces F Decreased Intracellular Concentration E->F Efflux out of cell G β-tubulin Mutations/ Isotype Overexpression G->A Reduces binding H Upregulation of Anti-apoptotic Proteins (e.g., Bcl-2) H->D Inhibits

Caption: Mechanisms of action and resistance to this compound.

G cluster_0 Experimental Workflow A Parental Cancer Cell Line B Continuous Exposure to Increasing Drug Concentrations A->B C Selection of Resistant Population B->C D Clonal Expansion C->D E Chemoresistant Cell Line D->E F Cytotoxicity Assays (IC50 Determination) E->F G Molecular Analysis (e.g., Western Blot for P-gp) E->G

Caption: Workflow for generating and characterizing chemoresistant cell lines.

References

Safety Operating Guide

Proper Disposal of Vinepidine Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Vinepidine Sulfate, a potent pharmaceutical compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

Hazard Identification and Waste Classification

Due to these hazardous characteristics, this compound waste must be classified as hazardous pharmaceutical waste and managed in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[3][4] It is crucial to note that hazardous waste pharmaceuticals are prohibited from being disposed of down the drain.[3]

Hazard Summary Table

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Potentially fatal if swallowed.[1]Ingestion
Germ Cell Mutagenicity Suspected of causing genetic defects.[2]Inhalation, Ingestion, Skin Contact
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2]Inhalation, Ingestion, Skin Contact

Step-by-Step Disposal Procedure

The following procedure outlines the steps for the proper disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must wear appropriate PPE to minimize exposure risk. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as hazardous waste after handling.[1][2]

  • Lab Coat: A clean, buttoned lab coat should be worn to protect against skin contact.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Respiratory Protection: If there is a risk of aerosolization (e.g., during spill cleanup), a properly fitted respirator should be used.

Step 2: Waste Segregation

Proper segregation of waste at the point of generation is critical.

  • Solid Waste:

    • Unused or expired pure this compound powder.

    • Contaminated materials such as gloves, weigh boats, pipette tips, and empty vials. These items should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound.

    • These should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Step 3: Waste Container Management

  • All hazardous waste containers must be in good condition and compatible with the waste.

  • Containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard characteristics (e.g., "Toxic").

  • Keep containers closed at all times except when adding waste.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

Step 4: Disposal Pathway

  • Do Not Sewer: Under no circumstances should this compound or its solutions be disposed of down the drain.[3]

  • Incineration: The recommended and required method for the disposal of hazardous pharmaceutical waste is incineration at a permitted hazardous waste treatment facility.[3][4]

  • Waste Pickup: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor. Ensure that all labeling and container requirements are met before the scheduled pickup.

Spill and Emergency Procedures

In the event of a spill of this compound powder or solution:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This should include respiratory protection if dealing with a powder spill.

  • Contain the Spill:

    • For powders: Gently cover the spill with absorbent pads or a spill kit designed for cytotoxic drugs to avoid raising dust.

    • For liquids: Cover with absorbent material, working from the outside in.

  • Clean the Spill: Carefully collect the absorbed material and any contaminated debris and place it in the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate deactivating solution (if available and validated) or a soap and water solution, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.

  • Seek Medical Attention if Exposed: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] If ingested, seek immediate medical attention.[5]

Regulatory Oversight

The disposal of this compound is governed by several federal and state agencies:

  • Environmental Protection Agency (EPA): Regulates the disposal of hazardous waste under RCRA.[3][4]

  • Occupational Safety and Health Administration (OSHA): Sets standards for worker safety when handling hazardous materials.

  • State and Local Regulations: Your institution's Environmental Health and Safety (EHS) office should be consulted for specific state and local requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generated B Is the waste contaminated with this compound? A->B C Segregate as Hazardous Pharmaceutical Waste B->C Yes H Manage as non-hazardous waste (consult EHS) B->H No D Dispose in appropriate hazardous waste container (Solid or Liquid) C->D E Store in designated secure area D->E F Arrange for pickup by licensed hazardous waste contractor E->F G Transport to permitted facility for incineration F->G

Caption: Decision workflow for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.